Product packaging for 2,3,4,5-Tetrafluoropyridine(Cat. No.:CAS No. 3512-16-1)

2,3,4,5-Tetrafluoropyridine

Cat. No.: B047057
CAS No.: 3512-16-1
M. Wt: 151.06 g/mol
InChI Key: MVRNAPZMQQYTIN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoropyridine is a highly versatile and electron-deficient fluorinated heterocyclic building block of significant interest in advanced chemical research and development. Its primary value lies in its role as a key synthon for the preparation of complex, multi-fluorinated molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of four fluorine atoms on the pyridine ring creates a potent electron-withdrawing effect, which profoundly influences the compound's electronic properties, metabolic stability, and lipophilicity. This makes it an ideal precursor for nucleophilic aromatic substitution (SNAr) reactions, where fluorine atoms can be selectively displaced by oxygen, nitrogen, or sulfur-based nucleophiles to create novel pyridine ethers, amines, and sulfides. Researchers utilize this compound to develop active pharmaceutical ingredients (APIs) where the fluoropyridine moiety can enhance binding affinity to biological targets, improve membrane permeability, and increase in vivo stability by resisting oxidative metabolism. In material science, it serves as a monomer for constructing fluorinated polymers with unique surface properties, enhanced chemical resistance, and tailored dielectric constants. Its mechanism of action in research contexts is defined by its reactivity as an electrophilic scaffold, enabling the rational design and synthesis of compounds with precisely modulated physicochemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HF4N B047057 2,3,4,5-Tetrafluoropyridine CAS No. 3512-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRNAPZMQQYTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462518
Record name 2,3,4,5-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-16-1
Record name 2,3,4,5-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 2,3,4,5-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The initial request specified 2,3,4,5-Tetrafluoropyridine. However, extensive database searches consistently returned information for 2,3,5,6-Tetrafluoropyridine , a common and well-documented isomer. It is highly probable that this is the compound of interest. This guide will focus on the physical and chemical properties of 2,3,5,6-Tetrafluoropyridine.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3,5,6-Tetrafluoropyridine, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

2,3,5,6-Tetrafluoropyridine is a colorless to light yellow liquid. Its core physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 2,3,5,6-Tetrafluoropyridine

PropertyValue
Molecular Formula C5HF4N[1][2]
Molecular Weight 151.06 g/mol [1][2]
CAS Number 2875-18-5[1][2]
Appearance Colorless to light yellow clear liquid
Boiling Point 102 °C (lit.)[1][3]
Density 1.499 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.4046 (lit.)[1][3]
Flash Point 87 °F (31 °C)[3]
Storage Temperature Room Temperature, recommended in a cool, dark place (<15°C)

Table 2: Spectroscopic and Chromatographic Data of 2,3,5,6-Tetrafluoropyridine

Data TypeDescription
¹H NMR Spectrum available[4]
¹³C NMR Spectrum available
¹⁹F NMR Spectrum available[5]
Mass Spectrum (EI) Data available[2]
GC Purity >98.0%

Chemical Reactivity and Applications

2,3,5,6-Tetrafluoropyridine is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6][7][8] Its reactivity is dominated by the electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atoms on the pyridine ring can be selectively replaced by various nucleophiles. The 4-position (para to the nitrogen) is the most activated and typically reacts first.[9][10] This selective reactivity allows for the synthesis of a wide range of substituted pyridine derivatives.

Key applications include:

  • Pharmaceutical Intermediates: Used in the synthesis of innovative drugs, where the introduction of fluorine can improve metabolic stability and membrane permeability.[6][8]

  • Agrochemicals: A key component in the synthesis of new insecticides and fungicides.[6][7]

  • Materials Science: Derivatives are used in the development of high-performance materials.[6]

A common reaction is the substitution of the fluorine at the 4-position by a nucleophile, as depicted in the following diagram.

Nucleophilic_Substitution 2,3,5,6-Tetrafluoropyridine 2,3,5,6-Tetrafluoropyridine Intermediate Meisenheimer-like Intermediate 2,3,5,6-Tetrafluoropyridine->Intermediate + Nu- Nucleophile (Nu-) Nucleophile (Nu-) 4-Substituted-2,3,5,6-tetrafluoropyridine 4-Substituted-2,3,5,6-tetrafluoropyridine Intermediate->4-Substituted-2,3,5,6-tetrafluoropyridine - F- Fluoride (F-) Fluoride (F-)

Caption: Nucleophilic aromatic substitution of 2,3,5,6-Tetrafluoropyridine.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of 2,3,5,6-Tetrafluoropyridine. Below are summaries of key experimental protocols cited in the literature.

a) Synthesis of 2,3,5,6-Tetrafluoropyridine from Pentafluoropyridine

  • Objective: To synthesize 2,3,5,6-Tetrafluoropyridine by the reduction of pentafluoropyridine.

  • Methodology: A mixture of pentafluoropyridine, hydrobromic acid (HBr), and sulpholane is heated in a PTFE-sprayed autoclave.[3][8]

  • Procedure:

    • Charge a PTFE-sprayed autoclave with pentafluoropyridine (20.0 g, 118 mmol), HBr (32.0 g, 400 mmol), and sulpholane (40 cm³).

    • Heat the mixture at 200 °C for 48 hours.

    • After cooling, add the mixture to water and extract with ether.

    • The resulting ether solution contains a mixture of pentafluoropyridine and 2,3,5,6-tetrafluoropyridine.

  • Analysis: The product composition is determined by GCMS and fluorine NMR spectroscopy by comparison with authentic samples.[3][8]

b) Synthesis of 4-Substituted 2,3,5,6-Tetrafluoropyridine Derivatives

  • Objective: To demonstrate the nucleophilic substitution reactivity of pentafluoropyridine to yield 4-substituted tetrafluoropyridine derivatives.

  • Methodology: Reaction of pentafluoropyridine with various C, S, and N-nucleophiles.[11]

  • General Procedure:

    • Dissolve pentafluoropyridine in a suitable solvent.

    • Add the nucleophile (e.g., malononitrile, 1-methyl-tetrazole-5-thiol, or piperazine).

    • The reaction proceeds to yield the 4-substituted 2,3,5,6-tetrafluoropyridine derivative.

  • Characterization: The resulting compounds are characterized by ¹H, ¹³C, and ¹⁹F-NMR spectroscopy, and X-ray crystallography.[11][12]

The following workflow illustrates the general process for synthesizing and characterizing these derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Pentafluoropyridine Pentafluoropyridine Reaction Nucleophilic Aromatic Substitution Pentafluoropyridine->Reaction Nucleophile Nucleophile Nucleophile->Reaction Product 4-Substituted-2,3,5,6- tetrafluoropyridine Reaction->Product NMR ¹H, ¹³C, ¹⁹F NMR Product->NMR Xray X-ray Crystallography NMR->Xray

Caption: General workflow for the synthesis and characterization of 4-substituted tetrafluoropyridines.

This guide provides a foundational understanding of 2,3,5,6-Tetrafluoropyridine, highlighting its properties, reactivity, and applications, which are essential for researchers and professionals in the field of chemical synthesis and drug discovery.

References

2,3,4,5-Tetrafluoropyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This technical guide focuses on 2,3,5,6-Tetrafluoropyridine. Initial searches for "2,3,4,5-Tetrafluoropyridine" did not yield a well-documented compound, suggesting a possible typographical error in the query. The 2,3,5,6-isomer is a common and commercially available chemical intermediate.

This guide provides a comprehensive overview of 2,3,5,6-Tetrafluoropyridine, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Physicochemical Properties

2,3,5,6-Tetrafluoropyridine is a colorless to light yellow liquid at room temperature. Its key quantitative properties are summarized in the table below.

PropertyValue
CAS Number 2875-18-5[1]
Molecular Formula C₅HF₄N[1]
Molecular Weight 151.06 g/mol [1]
Boiling Point 102 °C (lit.)[1][2]
Density 1.499 g/mL at 25 °C (lit.)[1][2]
Refractive Index (n20/D) 1.4046 (lit.)[1]
Flash Point 31 °C (closed cup)[1]

Synthesis of 2,3,5,6-Tetrafluoropyridine

The synthesis of 2,3,5,6-Tetrafluoropyridine can be achieved through various methods. Two common laboratory-scale protocols are detailed below.

1. From 2,3,5,6-Tetrachloropyridine

This method involves a halogen exchange reaction using potassium fluoride.

  • Experimental Protocol:

    • In a 500 mL closed four-necked reaction flask, add 43.4 g of 2,3,5,6-tetrachloropyridine, 58.0 g of potassium fluoride, and 200 mL of sulfolane.[3]

    • Stir the mixture and maintain the temperature at 120 °C for 6 hours.[3]

    • After the reaction is complete, filter the mixture.

    • Distill the organic phase and collect the fraction at 108 °C to obtain 2,3,5,6-tetrafluoropyridine.[3]

    • This method has been reported to yield 28.7 g (95.0%) of the desired product.[3]

2. From Pentafluoropyridine

This method involves the nucleophilic substitution of a fluoride atom on pentafluoropyridine. While this is more commonly used to synthesize derivatives of 2,3,5,6-tetrafluoropyridine by reacting with various nucleophiles, it can also be a source of the parent compound through reduction.

Reactivity and Experimental Protocols

2,3,5,6-Tetrafluoropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr), primarily at the 4-position (para to the nitrogen atom). This reactivity makes it a valuable precursor for the synthesis of various substituted pyridines.

1. Nucleophilic Substitution with Malononitrile

  • Experimental Protocol:

    • Combine 0.1 g (0.6 mmol) of pentafluoropyridine, 0.04 g (0.6 mmol) of malononitrile, and 0.11 g (1.0 mmol) of potassium carbonate in 5 mL of DMF.[4]

    • Stir the mixture at reflux temperature for 3 hours to yield 4-(malononitrile)-2,3,5,6-tetrafluoropyridine.[4]

2. Nucleophilic Substitution with Piperazine

  • Experimental Protocol:

    • Combine 0.2 g (1.0 mmol) of pentafluoropyridine, 0.03 g (0.5 mmol) of piperazine, and sodium hydrogencarbonate in 5 mL of CH₃CN.[4]

    • Stir the mixture at reflux temperature for 5 hours to yield 1,4-bis(perfluoropyridin-4-yl)piperazine.[5]

3. Nucleophilic Substitution with 1-methyl-1H-tetrazole-5-thiol

  • Experimental Protocol:

    • Combine 0.1 g (0.6 mmol) of pentafluoropyridine, 0.09 g (0.6 mmol) of 1-methyl-1H-tetrazole-5-thiol, and 0.11 g (1.0 mmol) of sodium hydrogencarbonate in 5 mL of CH₃CN.[4]

    • Stir the mixture at reflux temperature for 4 hours.[4]

    • Evaporate the solvent, add 5 mL of water, and extract with dichloromethane and ethyl acetate (3 x 5 mL).[4]

    • Evaporation of the solvent and recrystallization from ethanol yields the 4-substituted product.[4]

Applications in Drug Development

2,3,5,6-Tetrafluoropyridine serves as a crucial intermediate in the synthesis of pharmaceuticals.[2] Its incorporation into drug molecules can enhance properties such as metabolic stability and binding affinity. A notable application is in the synthesis of the fluoroquinolone antibiotic, delafloxacin.

While 2,3,5,6-tetrafluoropyridine itself is not directly involved in biological signaling pathways, the final drug molecules derived from it are. For instance, delafloxacin, synthesized using a derivative of this compound, targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby exerting its antibacterial effect.

Visualizations

Below are diagrams illustrating the synthesis and key reactions of 2,3,5,6-Tetrafluoropyridine.

synthesis_and_reactions Tetrachloropyridine 2,3,5,6-Tetrachloropyridine Tetrafluoropyridine 2,3,5,6-Tetrafluoropyridine Tetrachloropyridine->Tetrafluoropyridine KF, Sulfolane, 120°C Pentafluoropyridine Pentafluoropyridine Malononitrile_Derivative 4-(Malononitrile)- 2,3,5,6-tetrafluoropyridine Pentafluoropyridine->Malononitrile_Derivative Malononitrile, K2CO3, DMF Piperazine_Derivative 1,4-Bis(perfluoropyridin-4-yl)piperazine Pentafluoropyridine->Piperazine_Derivative Piperazine, NaHCO3, CH3CN Tetrazole_Derivative 4-(1-methyl-1H-tetrazol-5-ylthio)- 2,3,5,6-tetrafluoropyridine Pentafluoropyridine->Tetrazole_Derivative 1-methyl-1H-tetrazole-5-thiol, NaHCO3, CH3CN

Caption: Synthesis of 2,3,5,6-Tetrafluoropyridine and its SNAr reactions.

delafloxacin_synthesis_overview Fluoropyridine_Intermediate Fluorinated Pyridine Intermediate Delafloxacin Delafloxacin Fluoropyridine_Intermediate->Delafloxacin Quinolone_Core Quinolone Core Quinolone_Core->Delafloxacin

Caption: Role of a fluorinated pyridine intermediate in Delafloxacin synthesis.

References

Spectroscopic Analysis of Tetrafluorinated Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of tetrafluorinated pyridines, compounds of significant interest in pharmaceutical and agrochemical research. While the primary focus of this document is 2,3,4,5-tetrafluoropyridine, a comprehensive search of publicly available scientific databases and literature has revealed a notable absence of specific experimental spectroscopic data (NMR, IR, MS) for this particular isomer. The vast majority of published data pertains to the more common isomer, 2,3,5,6-tetrafluoropyridine.

Consequently, this guide will present the available spectroscopic data for 2,3,5,6-tetrafluoropyridine as a reference, alongside generalized experimental protocols that would be applicable for the analysis of this compound, should a sample become available. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic properties of this class of compounds and the methodologies for their characterization.

Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine (Reference)

The following tables summarize the available quantitative spectroscopic data for 2,3,5,6-tetrafluoropyridine.

Table 1: NMR Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine

Nucleus Chemical Shift (δ, ppm) Solvent Multiplicity Coupling Constants (J, Hz)
¹H7.15 - 7.55CDCl₃mNot reported
¹⁹F-97.3, -160.5CDCl₃Not reportedNot reported
¹³CNot availableNot availableNot availableNot available

Table 2: IR Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine

Vibrational Mode Frequency (cm⁻¹) Intensity
C-F Stretch1000 - 1400Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium-Strong

Table 3: Mass Spectrometry Data for 2,3,5,6-Tetrafluoropyridine

m/z Relative Intensity (%) Assignment
151100[M]⁺ (Molecular Ion)
132~10[M-F]⁺
124~15Not assigned
105~5Not assigned
86~20Not assigned
75~15Not assigned

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed. These protocols are generalized for a liquid organic compound like a tetrafluoropyridine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the solution is homogeneous. If necessary, gently vortex the tube.

    • For ¹⁹F NMR, an external reference standard such as CFCl₃ or hexafluorobenzene may be used in a sealed capillary insert.

  • Instrumentation and Data Acquisition:

    • Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse angle (e.g., 45° or 90°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds) should be optimized.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. ¹H decoupling may be employed to simplify the spectra.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

    • Mount the "sandwich" of plates in the spectrometer's sample holder.

  • Instrumentation and Data Acquisition:

    • A Fourier-Transform Infrared (FTIR) spectrometer is used.

    • Record a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

    • Place the sample in the beam path and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization:

    • For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.

    • The separated components then enter the mass spectrometer.

    • Electron Ionization (EI) is a standard ionization technique for this type of compound, typically using an electron energy of 70 eV.

  • Mass Analysis and Detection:

    • A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR NeatSample Preparation as Neat Liquid Film Sample->NeatSample for IR GC_Injection Injection into Gas Chromatograph Sample->GC_Injection for GC-MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy NeatSample->IR MS Mass Spectrometry GC_Injection->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A Technical Guide to the Commercial Availability and Synthesis of 2,3,4,5-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,3,4,5-Tetrafluoropyridine is a pivotal fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the multiple fluorine substituents on the pyridine ring, make it a versatile intermediate for introducing fluorinated moieties into complex molecules. This guide provides an in-depth overview of its commercial availability, key suppliers, and physicochemical properties. Furthermore, it details a common synthetic protocol and outlines a standard procurement workflow for research and development laboratories.

Physicochemical and Safety Data

This compound is a flammable and corrosive liquid that requires careful handling in a well-ventilated area, preferably a fume hood.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[2]

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 1735-55-3[3]
Molecular Formula C₅HF₄N[4]
Molecular Weight 151.06 g/mol [4]
Appearance Colorless to light yellow liquid
Boiling Point 102 °C (lit.)[5][6]
Density 1.499 g/mL at 25 °C (lit.)[5][6]
Refractive Index n20/D 1.4046 (lit.)[6]
Flash Point 31 °C (87.8 °F) - closed cup[5]
Purity Typically >95% - >98%[5]

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers, catering to research and bulk scale needs. Availability and pricing can vary, so it is advisable to consult with multiple vendors.

SupplierProduct Number (Example)PurityAvailable Quantities (Example)
Sigma-Aldrich (Merck) 316679 (Aldrich)95%Discontinued, check for alternatives
Alfa Aesar (Thermo Fisher) B21905<=100%Contact for availability
TCI America T1778>98.0% (GC)Contact for availability
Apollo Scientific PC906498%5g, 10g, 25g
Key Organics DS-1379>97%1mg, 5mg, 10mg, 5g

Note: Product numbers, available quantities, and stock status are subject to change. Please verify with the supplier directly.

Procurement Workflow for Research Laboratories

The process of acquiring specialty chemicals like this compound for a research setting typically follows a structured workflow to ensure safety, compliance, and efficient sourcing.

G Diagram 1: Chemical Procurement Workflow A Identify Research Need (e.g., Synthesis Campaign) B Search Suppliers (CAS No. 1735-55-3) A->B C Compare Specifications (Purity, Quantity, Lead Time) B->C D Request Quotations C->D E Internal Approval (Safety & Budget Review) D->E F Generate Purchase Order E->F G Supplier Processing & Shipment F->G H Receive & Verify (Check SDS, CoA, Integrity) G->H I Log in Inventory & Store Safely H->I

Caption: A typical workflow for sourcing and procuring specialty chemicals.

Synthesis Overview and Experimental Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers. A common method involves the hydrodefluorination of Pentafluoropyridine. High-temperature reaction with a palladium catalyst can convert pentafluoropyridine to 2,3,5,6-tetrafluoropyridine.[6] Another preparative method involves heating pentafluoropyridine with HBr in an autoclave.[6]

The following diagram illustrates a generalized synthetic approach for creating substituted tetrafluoropyridine derivatives, which highlights the reactivity of the parent compound, Pentafluoropyridine. Nucleophilic substitution reactions preferentially occur at the 4-position.[7][8]

G Diagram 2: Synthesis of 4-Substituted Tetrafluoropyridines cluster_reactants Reactants PFP Pentafluoropyridine Solvent Solvent (e.g., DMF, CH3CN) + Heat PFP->Solvent NU Nucleophile (Nu-H) e.g., Malononitrile, Piperazine NU->Solvent Base Base (e.g., K2CO3, NaHCO3) Base->Solvent Product 4-Nu-2,3,5,6-Tetrafluoropyridine Solvent->Product Nucleophilic Aromatic Substitution

Caption: General reaction scheme for synthesizing tetrafluoropyridine derivatives.

Example Experimental Protocol: Preparation of 2-(perfluoropyridin-4-yl)malononitrile [7]

This protocol describes the synthesis of a 4-substituted tetrafluoropyridine derivative from pentafluoropyridine, illustrating a typical nucleophilic substitution reaction.

  • Reactants:

    • Pentafluoropyridine (0.1 g, 0.6 mmol)

    • Malononitrile (0.04 g, 0.6 mmol)

    • Potassium carbonate (0.11 g, 1.0 mmol)

    • Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Combine Pentafluoropyridine, malononitrile, and potassium carbonate in a round-bottom flask containing 5 mL of DMF.

    • Heat the mixture to reflux and stir for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Add water (5 mL) to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times (3 x 5 mL).

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and filter.

    • Evaporate the solvent to yield the crude product.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(perfluoropyridin-4-yl)malononitrile.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and after consulting the relevant Safety Data Sheets (SDS).

References

The Dawn of a New Era in Heterocyclic Chemistry: The Discovery and Evolution of Polyfluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled, detailing the discovery, history, and synthetic evolution of polyfluorinated pyridines, a class of compounds that has become indispensable in modern drug discovery, agrochemicals, and materials science. This whitepaper, tailored for researchers, scientists, and drug development professionals, chronicles the journey from the initial challenging syntheses to the development of robust and versatile methodologies, complete with detailed experimental protocols, quantitative data, and novel visualizations of key chemical processes.

The strategic incorporation of fluorine atoms into the pyridine ring dramatically alters its physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This has made polyfluorinated pyridines, particularly pentafluoropyridine (PFPy), a highly sought-after scaffold in the development of new pharmaceuticals and advanced materials.

From Humble Beginnings to a Synthetic Mainstay: A Historical Overview

The story of polyfluorinated pyridines begins in the early 1960s with the first reported synthesis of the archetypal molecule, pentafluoropyridine. This pioneering work involved the high-temperature defluorination of perfluoropiperidine over a metal catalyst. While a groundbreaking achievement, this initial method provided modest yields, highlighting the significant synthetic challenges of the time.

A significant breakthrough occurred in the mid-1960s with the independent work of research groups led by Chambers and Banks. They developed a more practical and higher-yielding two-stage process. This involved the initial chlorination of pyridine to produce pentachloropyridine, followed by a halogen exchange reaction (halex) using an alkali metal fluoride at elevated temperatures. This method, refined over the years, remains the cornerstone of commercial pentafluoropyridine production.

historical_development cluster_early_discoveries Early Discoveries (Early 1960s) cluster_breakthrough Breakthrough Synthesis (Mid-1960s) cluster_reactivity Understanding Reactivity (Late 1960s - Present) Defluorination First Synthesis of PFPy via Defluorination of Perfluoropiperidine Halex Development of Halogen Exchange (Halex) Method from Pentachloropyridine (Chambers & Banks) Defluorination->Halex Improved Yield & Practicality SNAr Elucidation of Nucleophilic Aromatic Substitution (SNAr) Reactivity Halex->SNAr Availability Enables Reactivity Studies Applications Expansion of Applications in Drug Discovery and Materials Science SNAr->Applications Versatile Functionalization

Caption: The generally accepted mechanism for the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine.

The versatility of the SNAr reaction is a cornerstone of polyfluorinated pyridine chemistry, enabling the synthesis of a vast library of derivatives with tailored properties for various applications.

Experimental Protocols: A Guide for the Practitioner

For the first time, this technical guide provides detailed, step-by-step experimental protocols for the key historical syntheses of pentafluoropyridine, empowering researchers to replicate and build upon these foundational methods.

Synthesis of Pentafluoropyridine via Halogen Exchange from Pentachloropyridine

This protocol is a generalized representation based on the seminal work of Chambers et al. and Banks et al.

dot

experimental_workflow cluster_synthesis Reaction Setup cluster_workup Work-up and Purification cluster_analysis Characterization Reactants Combine Pentachloropyridine and Anhydrous KF in a High-Pressure Autoclave Heating Heat the Mixture to High Temperature with Stirring Reactants->Heating Cooling Cool the Autoclave and Vent Any Gaseous Byproducts Heating->Cooling Extraction Extract the Crude Product with a Suitable Organic Solvent Cooling->Extraction Distillation Perform Fractional Distillation to Separate Pentafluoropyridine from Other Chlorofluoropyridines Extraction->Distillation Spectroscopy Confirm Product Identity and Purity using NMR (19F, 13C) and GC-MS Distillation->Spectroscopy

Caption: A generalized experimental workflow for the synthesis of pentafluoropyridine via the halogen exchange method.

Detailed Protocol:

  • Preparation of the Autoclave: A high-pressure autoclave is charged with finely ground, anhydrous potassium fluoride (KF) and pentachloropyridine.

  • Reaction Conditions: The autoclave is sealed and heated to a high temperature (typically in the range of 400-500 °C) with vigorous stirring for several hours.

  • Work-up: After cooling to room temperature, the contents of the autoclave are extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The resulting mixture of chlorofluoropyridines and pentafluoropyridine is separated by fractional distillation.

  • Characterization: The purity and identity of the final product are confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Characterization: The Fingerprint of Polyfluorinated Pyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of polyfluorinated pyridines. The unique chemical environment of each fluorine and carbon atom provides a distinct spectroscopic signature.

CompoundNucleusPositionChemical Shift (δ, ppm)
Pentafluoropyridine¹⁹FF-2, F-6-90.5
F-3, F-5-162.3
F-4-148.1
¹³CC-2, C-6138.5 (dm)
C-3, C-5141.0 (dm)
C-4127.5 (t)

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard. 'dm' denotes a doublet of multiplets, and 't' denotes a triplet, arising from C-F coupling.

The Future is Fluorinated

The discovery and development of synthetic routes to polyfluorinated pyridines have had a profound impact on chemical science. From their initial discovery as chemical curiosities, these compounds have evolved into essential building blocks for the creation of life-saving medicines, innovative agrochemicals, and high-performance materials. The ongoing exploration of their reactivity and applications promises to continue to drive innovation across the scientific landscape. This technical guide serves as a critical resource for researchers looking to harness the power of this remarkable class of molecules.

Unveiling the Electronic Landscape of 2,3,4,5-Tetrafluoropyridine: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical examination of the electronic structure of 2,3,4,5-tetrafluoropyridine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this guide focuses on high-level computational studies, offering valuable insights into its molecular orbitals, electrostatic properties, and overall electronic profile. Where relevant, comparisons to other tetrafluoropyridine isomers are drawn to provide a broader context.

Core Electronic Properties: A Quantitative Overview

The electronic characteristics of this compound, as determined by theoretical calculations, are summarized below. These properties are fundamental to understanding the molecule's reactivity, stability, and potential interactions in biological and material systems.

A comparative analysis of the calculated electronic properties of various tetrafluoropyridine isomers highlights the influence of fluorine atom positioning on the electronic structure.

MoleculeDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
This compound0.5255-9.8473-6.0507
2,3,4,6-Tetrafluoropyridine0.4479-9.8237-6.1228
2,3,5,6-Tetrafluoropyridine0.4153-9.8503-5.6143

Data sourced from computational studies.[1][2]

Theoretical and Experimental Protocols

A robust understanding of the electronic structure of this compound is built upon a foundation of rigorous computational and experimental methodologies. While specific experimental data for this isomer is scarce, the following sections detail the standard protocols employed for such investigations.

Theoretical Computational Protocol

The theoretical data presented in this paper is primarily derived from Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry for studying the electronic structure of molecules.

Computational Workflow:

A typical workflow for the theoretical determination of the electronic structure of a molecule like this compound is as follows:

computational_workflow cluster_setup 1. Input Preparation cluster_calculation 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis mol_structure Define Molecular Geometry geom_opt Geometry Optimization mol_structure->geom_opt basis_set Select Basis Set (e.g., 6-311++G(d,p)) basis_set->geom_opt dft_functional Choose DFT Functional (e.g., B3LYP) dft_functional->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO) sp_calc->mo_analysis ep_analysis Electronic Property Calculation (Dipole Moment, etc.) sp_calc->ep_analysis spec_sim Spectra Simulation (e.g., UV-Vis, IR) sp_calc->spec_sim

Computational workflow for determining electronic structure.

Key Methodological Details:

  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is typically achieved using a gradient-based optimization algorithm.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

  • Electronic Properties: Once the optimized geometry is confirmed, a single-point energy calculation is performed to determine various electronic properties, including molecular orbital energies (HOMO, LUMO), dipole moment, and Mulliken charges.

  • Software: Commonly used software packages for these types of calculations include Gaussian, ORCA, and Spartan.

Experimental Protocols

2.2.1. Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the energies of molecular orbitals. High-resolution vacuum ultraviolet (UV) photoelectron spectra can provide experimental values for ionization potentials.

Experimental Setup and Procedure:

  • Sample Introduction: The fluoropyridine sample, which is typically a liquid at room temperature, is introduced into a high-vacuum chamber as a vapor.[2] To ensure purity, the sample undergoes several freeze-pump-thaw cycles to remove dissolved gases.[2]

  • Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons, typically from a synchrotron source or a helium discharge lamp.[2]

  • Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.

  • Data Analysis: The binding energy of the electrons is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons. The resulting spectrum shows a series of bands, each corresponding to the ionization of a specific molecular orbital.

2.2.2. Electron Affinity (EA) Measurement

The electron affinity of a molecule can be determined experimentally using various techniques, including electron transmission spectroscopy and photodetachment electron spectroscopy.

General Principle:

These methods involve the interaction of a molecule with a low-energy electron beam or a laser. By analyzing the energy dependence of the resulting signals (e.g., electron scattering resonances or photodetached electrons), the energy released when an electron attaches to the neutral molecule can be determined.[3][4][5]

Molecular Orbital Analysis and Electronic Effects of Fluorination

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atoms. This leads to a general lowering of the molecular orbital energies compared to pyridine.

mo_diagram Py_LUMO LUMO Py_HOMO HOMO TFP_LUMO LUMO (-6.0507 eV) Py_LUMO->TFP_LUMO TFP_HOMO HOMO (-9.8473 eV) Py_HOMO->TFP_HOMO Fluorine substitution lowers orbital energies

Effect of fluorination on pyridine molecular orbitals.

The fluorine substituents exert a strong inductive effect, withdrawing electron density from the pyridine ring. This effect is modulated by the position of the fluorine atoms. In this compound, the asymmetric substitution pattern results in a significant dipole moment. The HOMO and LUMO energies are crucial for predicting the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The large HOMO-LUMO gap suggests high kinetic stability.

Conclusion and Future Directions

This whitepaper has provided a detailed theoretical overview of the electronic structure of this compound. The computational data presented offers valuable insights for researchers in drug discovery and materials science, where understanding the electronic properties of fluorinated heterocycles is paramount.

A significant gap in the current knowledge is the lack of experimental data for this specific isomer. Future experimental studies, particularly using photoelectron spectroscopy and electron affinity measurements, are crucial to validate and refine the theoretical models presented here. Such studies would provide a more complete picture of the electronic landscape of this compound and enable a more accurate prediction of its behavior in various applications.

References

Unlocking the Potential of 2,3,4,5-Tetrafluoropyridine: A Guide to an Underexplored Fluorinated Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Within the vast landscape of fluorinated compounds, polyfluorinated pyridines stand out as versatile building blocks. While isomers like 2,3,5,6-tetrafluoropyridine have been extensively studied and utilized, 2,3,4,5-tetrafluoropyridine remains a relatively enigmatic and underexplored entity. This technical guide serves as a comprehensive resource on the current state of knowledge surrounding this compound, highlighting its known synthesis, reactivity, and, most importantly, the untapped potential for future research and application. The significant lack of applied research on this isomer presents a "blue sky" opportunity for innovation in several scientific domains.

Physicochemical Properties and Spectroscopic Data

Quantitative data for this compound is sparse in the literature. The following table summarizes the available theoretical and experimental data.

PropertyData
Molecular Formula C₅HF₄N
Molecular Weight 151.06 g/mol
Appearance Not reported (likely a colorless liquid)
Boiling Point Not experimentally reported
Density Not experimentally reported
¹H NMR Not experimentally reported
¹⁹F NMR Not experimentally reported
Mass Spectrometry Not experimentally reported
Infrared Spectroscopy Not experimentally reported

Note: The lack of extensive experimental data underscores the nascent stage of research into this isomer.

Synthesis and Reactivity: A Niche Explored

The synthesis and reactivity of this compound have been primarily investigated within the context of organometallic chemistry, specifically through the lens of C-F bond activation.

Synthesis via Nickel Complex

The most definitive synthesis of this compound reported to date involves the protonolysis of a 2-tetrafluoropyridyl nickel complex.[1][2]

G cluster_0 Synthesis of this compound start trans-[NiCl(2-C5NF4)(PEt3)2] product This compound start->product Slow reaction byproduct [NiCl2(PEt3)2] start->byproduct reagent Excess HCl reagent->product reagent->byproduct

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the literature describing the synthesis from a nickel precursor.[1][2]

Materials:

  • trans-[NiCl(2-C₅NF₄)(PEt₃)₂]

  • Anhydrous HCl (gas or in a non-coordinating solvent)

  • Anhydrous, non-coordinating solvent (e.g., toluene, hexane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trans-[NiCl(2-C₅NF₄)(PEt₃)₂] in the anhydrous solvent.

  • Cool the solution to an appropriate temperature (e.g., 0 °C or room temperature, as optimized).

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent dropwise with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., ¹⁹F NMR) to observe the disappearance of the starting material and the appearance of new fluorinated species. The reaction is reported to be slow.

  • Upon completion, quench any remaining HCl carefully.

  • The product, this compound, is volatile. Isolate by vacuum transfer or careful distillation from the reaction mixture.

  • The non-volatile byproduct, [NiCl₂(PEt₃)₂], will remain in the reaction vessel.

  • Characterize the purified product by ¹H NMR, ¹⁹F NMR, mass spectrometry, and IR spectroscopy.

Note: This is a generalized protocol. Specific details regarding reaction time, temperature, and purification were not extensively detailed in the source literature and would require optimization.

Reactivity Profile: C-F Bond Activation

A key feature of this compound is its reactivity towards transition metal complexes, leading to selective C-F bond activation. This property distinguishes it from its isomers and suggests unique synthetic utility.

  • Reaction with Nickel(0): The reaction of this compound with [Ni(COD)(PEt₃)₂] results in the instantaneous formation of trans-[NiF(2-C₅NF₃H)(PEt₃)₂], indicating a facile C-F bond cleavage at the 2-position.[1][2]

  • Reaction with Rhodium(I): The reaction with [RhH(PEt₃)₄] leads to a complex mixture of activation products that could not be fully identified, suggesting a more intricate reactivity pattern with rhodium complexes.

G cluster_1 C-F Bond Activation TFPy This compound Ni_product trans-[NiF(2-C5NF3H)(PEt3)2] TFPy->Ni_product Instantaneous Rh_product Unidentified Activation Products TFPy->Rh_product Complex Reaction Ni_complex [Ni(COD)(PEt3)2] Ni_complex->Ni_product Rh_complex [RhH(PEt3)4] Rh_complex->Rh_product

Caption: Reactivity of this compound with transition metal complexes.

Potential Research Areas: An Open Frontier

The lack of research into the applications of this compound presents a significant opportunity for discovery. Its unique electronic and steric profile, compared to the more symmetric 2,3,5,6-isomer, could lead to novel derivatives with desirable properties.

G cluster_2 Proposed Research Directions core This compound med_chem Medicinal Chemistry core->med_chem Novel Scaffolds agrochem Agrochemicals core->agrochem New Active Ingredients materials Materials Science core->materials Functional Polymers

Caption: Potential research avenues for this compound.

Medicinal Chemistry

The distinct arrangement of fluorine atoms in this compound could offer a unique vector for molecular interactions with biological targets. Potential research includes:

  • Scaffold for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors. The unique substitution pattern of this isomer could allow for novel interactions in the ATP-binding pocket.

  • Bioisosteric Replacement: Investigating the replacement of other halogenated aromatic rings in known drugs with the 2,3,4,5-tetrafluoropyridyl moiety to improve pharmacokinetic or pharmacodynamic properties.

  • Probes for ¹⁹F NMR Studies: Its distinct fluorine signals could be exploited in the development of probes for in-cell or in vivo ¹⁹F NMR studies of drug-target engagement.

Agrochemicals

The success of other fluorinated pyridines in herbicides, fungicides, and insecticides suggests that derivatives of this compound could also exhibit valuable biological activity. Research could focus on:

  • Synthesis of Novel Herbicides: Exploring nucleophilic substitution reactions to introduce pharmacophores known to be active in herbicidal compounds.

  • Development of New Fungicides: The high electronegativity of the ring may lead to compounds with novel modes of action against fungal pathogens.

  • Insecticidal Agents: Investigating derivatives for activity against common agricultural pests, potentially with improved metabolic stability in the environment.

Materials Science

The electronic properties of highly fluorinated aromatics make them attractive for applications in materials science. Potential areas of exploration include:

  • Organic Electronics: The electron-deficient nature of the ring could be beneficial in the design of n-type organic semiconductors for use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

  • Fluoropolymers: Incorporation of the 2,3,4,5-tetrafluoropyridyl unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties.

  • Liquid Crystals: The polarity and shape of derivatives could be tuned to create novel liquid crystalline materials with specific phase behaviors.

Conclusion

This compound represents a significant, yet largely untapped, resource for the scientific community. Its known synthesis via organometallic precursors and its unique C-F bond activation reactivity provide a foundation for further exploration. The near-complete absence of research into its application in medicinal chemistry, agrochemicals, and materials science marks it as a frontier molecule. This guide aims to equip researchers with the current knowledge and inspire the initiation of new research programs dedicated to unlocking the full potential of this intriguing fluorinated heterocycle. The path is clear for pioneering work that could lead to the development of novel drugs, agrochemicals, and advanced materials.

References

An In-depth Technical Guide on the Reactivity of 2,3,4,5-Tetrafluoropyridine with Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrafluoropyridine is a highly versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of four electron-withdrawing fluorine atoms on the pyridine ring renders it highly susceptible to nucleophilic attack, while also influencing its reactivity towards organometallic and other common laboratory reagents. This technical guide provides a comprehensive overview of the reactivity of this compound, summarizing key reaction types, presenting quantitative data, detailing experimental protocols, and visualizing reaction pathways.

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)

The dominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring towards attack by nucleophiles. The general order of reactivity for nucleophilic attack on polyfluoropyridines is C-4 > C-2 > C-3.[1][2] Consequently, nucleophilic substitution on this compound occurs preferentially at the C-4 position.

Reactions with N-Nucleophiles

Amines and other nitrogen-based nucleophiles readily react with this compound, displacing the fluorine atom at the 4-position.

Table 1: Reaction of this compound with N-Nucleophiles

NucleophileReagent and ConditionsProductYield (%)Reference
Ammonia0.880 Ammonia4-Amino-2,3,5-trifluoropyridineHigh[1]
PiperidinePiperidine, Ethanol, reflux4-(Piperidin-1-yl)-2,3,5-trifluoropyridineNot specified
2-Aminoethanol2-Aminoethanol, Triethylamine, Diethyl ether, 273-278 K2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]ethan-1-olNot specified[3]

Experimental Protocol: Synthesis of 4-Amino-2,3,5-trifluoropyridine [1]

To a solution of this compound, an excess of 0.880 aqueous ammonia is added. The reaction mixture is stirred at room temperature. The reaction progress can be monitored by GC-MS or TLC. Upon completion, the product is extracted with a suitable organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield 4-amino-2,3,5-trifluoropyridine.

Nucleophilic_Substitution_N_Nucleophile This compound This compound Meisenheimer_Intermediate Meisenheimer Intermediate This compound->Meisenheimer_Intermediate + NH3 Nucleophile (e.g., NH3) Nucleophile (e.g., NH3) 4-Substituted_Product 4-Amino-2,3,5-trifluoropyridine Meisenheimer_Intermediate->4-Substituted_Product - F- F- F- Nucleophilic_Substitution_O_Nucleophile This compound This compound Meisenheimer_Intermediate Meisenheimer Intermediate This compound->Meisenheimer_Intermediate + MeO- Nucleophile (e.g., MeO-) Nucleophile (e.g., MeO-) 4-Substituted_Product 4-Methoxy-2,3,5-trifluoropyridine Meisenheimer_Intermediate->4-Substituted_Product - F- F- F- Lithiation_Reaction Tetrafluoropyridine Tetrafluoropyridine Lithio_Intermediate Lithio-tetrafluoropyridine Intermediate Tetrafluoropyridine->Lithio_Intermediate + BuLi, -BuH BuLi n-Butyllithium Substituted_Product Substituted Trifluoropyridine Lithio_Intermediate->Substituted_Product + Electrophile Electrophile Electrophile

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3,4,5-Tetrafluoropyridine from Pentafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,4,5-tetrafluoropyridine from pentafluoropyridine. Direct hydrodefluorination of pentafluoropyridine typically yields the 2,3,5,6-tetrafluoro isomer due to the higher reactivity of the C-4 position. This protocol outlines a regioselective two-step method to achieve the desired this compound isomer. The synthesis proceeds via a rhodium-boryl catalyzed C-F bond activation and borylation at the C-2 position, followed by protodeborylation to yield the final product. This method offers a reliable route to a less common, yet valuable, fluorinated pyridine building block for applications in medicinal chemistry and materials science.

Introduction

Partially fluorinated pyridines are crucial synthons in the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of fluorine atoms can significantly influence a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. While the synthesis of 2,3,5,6-tetrafluoropyridine via defluorination of pentafluoropyridine at the reactive para-position is well-documented, methods to selectively functionalize the ortho-position (C-2) are less common.

This application note details a robust two-step synthetic pathway to obtain this compound. The key transformation is a rhodium-catalyzed C-F borylation of pentafluoropyridine, which selectively installs a boronic ester at the 2-position.[1] Subsequent removal of the boryl group via protodeborylation furnishes the target molecule.

Overall Reaction Scheme

Reaction_Scheme PFP Pentafluoropyridine Intermediate 2-(pinacolboryl)-3,4,5,6-tetrafluoropyridine PFP->Intermediate 1. [Rh(Bpin)(PEt3)3] (cat.) B2pin2, Cyclohexane, 80 °C TFP This compound Intermediate->TFP 2. H2O, Acid or Base

Caption: Overall synthetic route from pentafluoropyridine to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4,5,6-tetrafluoropyridine

This procedure is adapted from the rhodium-catalyzed borylation of pentafluoropyridine.[1]

Materials:

  • Pentafluoropyridine (C₅F₅N)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Rh(Bpin)(PEt₃)₃] (Rhodium-boryl catalyst)

  • Anhydrous cyclohexane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add pentafluoropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and the rhodium-boryl catalyst [Rh(Bpin)(PEt₃)₃] (0.03 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous cyclohexane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to pentafluoropyridine).

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy until complete consumption of the starting material is observed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4,5,6-tetrafluoropyridine as a solid.

Step 2: Protodeborylation to this compound

This is a general procedure for the protodeborylation of aryl boronic esters.

Materials:

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4,5,6-tetrafluoropyridine

  • Tetrahydrofuran (THF)

  • Aqueous acid (e.g., 1 M HCl) or aqueous base (e.g., 1 M NaOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 2-(pinacolboryl)-3,4,5,6-tetrafluoropyridine (1.0 eq) in THF in a round-bottom flask.

  • Add an excess of aqueous acid (e.g., 1 M HCl) or aqueous base (e.g., 1 M NaOH) to the solution.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography if necessary.

Data Presentation

CompoundStarting MaterialReagentsYield (%)Purity (%)Analytical MethodReference
2-(pinacolboryl)-3,4,5,6-tetrafluoropyridinePentafluoropyridine[Rh(Bpin)(PEt₃)₃], B₂pin₂~70-80>95¹⁹F NMR, GC-MS[1]
This compound2-(pinacolboryl)-tetrafluoropyridineH₂O, Acid/Base>90>98¹H NMR, ¹⁹F NMR, GC-MSGeneral

Note: Yields are indicative and may vary based on experimental conditions and scale.

Workflow and Logic Diagrams

Experimental_Workflow cluster_step1 Step 1: C-F Borylation cluster_step2 Step 2: Protodeborylation start1 Combine Reactants {Pentafluoropyridine B₂pin₂ [Rh(Bpin)(PEt₃)₃] Cyclohexane react1 Heat to 80 °C under Inert Atmosphere start1->react1 monitor1 Monitor by ¹⁹F NMR react1->monitor1 workup1 Solvent Removal & Purification Column Chromatography monitor1->workup1 product1 Isolate 2-(pinacolboryl)-3,4,5,6-tetrafluoropyridine workup1->product1 start2 Dissolve Intermediate in THF product1->start2 react2 Add Aqueous Acid or Base start2->react2 monitor2 Stir at Room Temperature Monitor by TLC/GC-MS react2->monitor2 workup2 Extraction & Drying monitor2->workup2 product2 Isolate this compound workup2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

Conclusion

The described two-step protocol provides a reliable and regioselective method for the synthesis of this compound from commercially available pentafluoropyridine. The key to this selectivity is the rhodium-boryl catalyzed C-F activation at the ortho-position, a transformation that circumvents the inherent electronic preference for para-substitution. This synthetic route opens avenues for the incorporation of the 2,3,4,5-tetrafluoropyridyl moiety into a wide range of molecules for drug discovery and materials science applications. Further optimization of reaction conditions and catalyst loading may lead to improved efficiency and scalability of this process.

References

Laboratory Scale Synthesis of 2,3,4,5-Tetrafluoropyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,3,4,5-tetrafluoropyridine, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is achieved through the catalytic hydrodefluorination of pentafluoropyridine. While this method can produce a mixture of tetrafluoropyridine isomers, specific reaction conditions can influence the product distribution. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, followed by purification and characterization of the desired this compound isomer.

Introduction

Fluorinated pyridines are a critical class of compounds in drug discovery and development due to the unique properties conferred by fluorine substitution, such as altered metabolic stability, binding affinity, and lipophilicity. Among these, this compound is a key intermediate for the synthesis of more complex heterocyclic structures. Unlike its more commonly synthesized 2,3,5,6-isomer, which is readily obtained by nucleophilic substitution on pentafluoropyridine, the synthesis of this compound requires a more nuanced approach. Catalytic hydrodefluorination of pentafluoropyridine presents a viable pathway, where the regioselectivity can be influenced by the choice of catalyst and reaction conditions.

Reaction Scheme

The synthesis of this compound is accomplished via the catalytic hydrodefluorination of pentafluoropyridine. This reaction involves the selective removal of a fluorine atom and its replacement with a hydrogen atom.

Overall Reaction:

Pentafluoropyridine → this compound + other tetrafluoropyridine isomers

Experimental Protocol

This protocol is based on a catalytic hydrodefluorination reaction. The specific catalyst and conditions are crucial for achieving a favorable yield of the desired isomer.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Pentafluoropyridine≥99%Sigma-Aldrich
Bismuth(III) oxideReagent gradeAlfa Aesar
Phenylsilane97%Oakwood Chemical
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific
Sodium sulfateAnhydrousVWR
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks and condensers

  • Magnetic stirrer with heating plate

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Step 1: Catalyst Preparation (Pre-catalyst formation)

A bismuth-based catalyst is often employed for this transformation. The active catalytic species is typically generated in situ.

Step 2: Hydrodefluorination Reaction

  • In a dry, inert atmosphere (e.g., under argon or nitrogen), add bismuth(III) oxide (specific molar percentage relative to the substrate) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • To this suspension, add pentafluoropyridine.

  • Finally, add phenylsilane as the reducing agent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by GC-MS to observe the consumption of the starting material and the formation of tetrafluoropyridine isomers. The reaction time will vary depending on the specific catalyst and conditions.

Step 3: Work-up and Purification

  • After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product will be a mixture of tetrafluoropyridine isomers. Purify the mixture using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the this compound isomer. The separation of isomers can be challenging and may require careful optimization of the chromatography conditions.

Step 4: Characterization

Confirm the identity and purity of the isolated this compound using:

  • ¹⁹F NMR Spectroscopy: This is the most critical technique for distinguishing between the different tetrafluoropyridine isomers, as each fluorine atom will have a unique chemical shift and coupling pattern.

  • ¹H NMR Spectroscopy: To confirm the presence of the newly introduced proton.

  • GC-MS: To determine the purity and confirm the molecular weight of the product.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

ParameterValue
Starting MaterialPentafluoropyridine
CatalystBismuth-based catalyst
Reducing AgentPhenylsilane
Solvent1,4-Dioxane
Reaction Temperature100 °C
Reaction Time24 hours
Yield of Isomer MixtureVariable
Isolated Yield of 2,3,4,5-TFP*Dependent on purification efficiency
Purity (by GC-MS)>98% after purification

*TFP: Tetrafluoropyridine. The yield of the specific isomer is highly dependent on the catalyst system and reaction conditions, which influence the regioselectivity of the hydrodefluorination.

Experimental Workflow

G reagents Combine Pentafluoropyridine, Bismuth Catalyst, Phenylsilane, and 1,4-Dioxane heat Heat and Stir (e.g., 100 °C, 24h) reagents->heat monitor Monitor by GC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify characterize Characterize by NMR and GC-MS purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Pentafluoropyridine is a volatile and toxic compound. Handle it in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and moisture-sensitive. Use appropriate handling techniques.

  • The reaction should be carried out under an inert atmosphere to prevent side reactions and ensure the stability of the catalyst.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a general framework for the laboratory-scale synthesis of this compound via catalytic hydrodefluorination of pentafluoropyridine. Researchers should be aware that the regioselectivity of this reaction can be sensitive to the specific catalyst, ligands, and reaction conditions employed. Therefore, optimization of these parameters may be necessary to maximize the yield of the desired 2,3,4,5-isomer. Careful purification and rigorous characterization are essential to ensure the isolation of the pure product.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2,3,4,5-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. Highly fluorinated pyridines, such as 2,3,4,5-tetrafluoropyridine, are excellent substrates for SNAr reactions. The strong electron-withdrawing nature of the fluorine atoms, coupled with the inherent electron deficiency of the pyridine ring, renders the aromatic system susceptible to attack by nucleophiles. This allows for the selective replacement of a fluorine atom with a variety of nucleophiles, providing a versatile route to a wide array of substituted pyridine derivatives. These products are of significant interest in medicinal chemistry and materials science, as the introduction of fluorine can modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.

While the reactivity of pentafluoropyridine and 2,3,5,6-tetrafluoropyridine is widely documented, specific studies on this compound are less common. However, existing research demonstrates its utility in synthesizing substituted pyridines. The regioselectivity of these reactions is influenced by the electronic effects of the ring nitrogen and the fluorine substituents.

Data Presentation: Nucleophilic Aromatic Substitution on Fluorinated Pyridines

The following table summarizes representative SNAr reactions on this compound and the closely related, more extensively studied 2,3,5,6-tetrafluoropyridine and pentafluoropyridine. This comparative data illustrates the versatility of this reaction with various nucleophiles.

SubstrateNucleophileReaction ConditionsProductYield (%)Reference
This compound Ammonia (aq.)Dioxane/Water (40:60 v/v), 25°C4-Amino-2,3,5-trifluoropyridineN/A (Kinetics Studied)[1]
PentafluoropyridineMalononitrileK₂CO₃, DMF, Reflux, 3h2-(Perfluoropyridin-4-yl)malononitrile86%[2]
Pentafluoropyridine1-Methyl-1H-tetrazole-5-thiolNaHCO₃, CH₃CN, Reflux, 4h2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridineGood[2][3]
PentafluoropyridinePiperazineNa₂CO₃, Acetonitrile1-(Perfluoropyridin-4-yl)piperazineGood[4]
2,3,5,6-Tetrafluoro-4-(perfluoro-n-propylthio)pyridinePiperidineCH₂Cl₂, 20°C, 3h2-(Piperidin-1-yl)-3,5,6-trifluoro-4-(perfluoro-n-propylthio)pyridine91%[5]
2,3,5,6-Tetrafluoro-4-(perfluoro-n-propylthio)pyridineSodium MethoxideMethanol, 20°C, 0.5h2-Methoxy-3,5,6-trifluoro-4-(perfluoro-n-propylthio)pyridine85%[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

sn_ar_mechanism cluster_intermediate Intermediate TFP This compound MC Meisenheimer Complex (Resonance Stabilized Anion) TFP->MC + Nu:⁻ (Addition) Nu Nucleophile (Nu:⁻) Product Substituted Trifluoropyridine MC->Product - F⁻ (Elimination) LG Fluoride Ion (F⁻)

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

experimental_workflow Experimental Workflow for SNAr start Start: Reactant Preparation dissolve Dissolve this compound in an aprotic solvent (e.g., DMF, CH₃CN) start->dissolve add_base Add base (e.g., K₂CO₃, NaHCO₃) if required dissolve->add_base add_nuc Add Nucleophile dropwise at specified temperature add_base->add_nuc reaction Stir reaction mixture (e.g., Reflux, RT) and monitor by TLC add_nuc->reaction workup Aqueous Workup: Quench reaction, extract with organic solvent reaction->workup purify Purification: Column chromatography or recrystallization workup->purify characterize Characterization: NMR, MS, etc. purify->characterize end End: Pure Product characterize->end

Caption: A typical experimental workflow for SNAr reactions.

logical_relationships cluster_nucleophiles Nucleophiles cluster_products Product Scaffolds TFP This compound N_nuc N-Nucleophiles (Ammonia, Amines, Piperazine) TFP->N_nuc + O_nuc O-Nucleophiles (Alkoxides, Phenoxides) TFP->O_nuc + S_nuc S-Nucleophiles (Thiols, Thiophenoxides) TFP->S_nuc + Amino_P Amino-trifluoropyridines N_nuc->Amino_P Generates Ether_P Trifluoropyridyl Ethers O_nuc->Ether_P Generates Thioether_P Trifluoropyridyl Thioethers S_nuc->Thioether_P Generates

Caption: Logical relationships in generating diverse scaffolds from this compound.

Experimental Protocols

The following is a representative protocol for the synthesis of a 4-substituted tetrafluoropyridine derivative, adapted from literature procedures for reactions with pentafluoropyridine.[2][4] This can serve as a starting point for reactions with this compound, with the understanding that optimization may be necessary.

Protocol: Synthesis of 1-(Perfluoropyridin-4-yl)piperazine

This protocol describes the reaction of a fluorinated pyridine with piperazine, an N-nucleophile.

Materials:

  • Pentafluoropyridine (as a representative highly activated substrate)

  • Piperazine

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentafluoropyridine (1.0 eq), piperazine (1.1 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approximately 20 mL per gram of pentafluoropyridine) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-5 hours.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.

  • Workup - Phase Separation: Allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each).

  • Workup - Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fluorinated pyridines can be toxic and should be handled with care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

References

The Role of 2,3,4,5-Tetrafluoropyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within the diverse landscape of fluorinated heterocycles, the 2,3,4,5-tetrafluoropyridinyl moiety presents a unique and valuable scaffold for the development of novel therapeutic agents. This highly electron-deficient aromatic system is primed for versatile functionalization, primarily through nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of pharmacophoric elements.

These application notes provide an overview of the synthesis and potential applications of 2,3,4,5-tetrafluoropyridine derivatives in medicinal chemistry, with a focus on their role as key building blocks in drug discovery. While specific examples of marketed drugs containing this exact moiety are not prevalent in publicly available literature, the principles outlined herein provide a strong foundation for its application in designing next-generation therapeutics.

Key Applications in Medicinal Chemistry

The highly fluorinated pyridine ring serves as a versatile platform for accessing novel chemical matter. The primary route to derivatives of this compound is through the nucleophilic aromatic substitution on pentafluoropyridine. The reactivity of the fluorine atoms on the pentafluoropyridine ring is position-dependent, with the 4-position (para to the nitrogen) being the most activated towards nucleophilic attack, followed by the 2- and 6-positions (ortho), and lastly the 3- and 5-positions (meta). This predictable reactivity allows for regioselective synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives.[1]

The resulting tetrafluoropyridinyl core can be utilized in several ways in drug design:

  • Bioisosteric Replacement: The tetrafluorophenyl group can act as a bioisostere for other aromatic or heteroaromatic rings. The introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of the ring, potentially leading to improved target engagement, enhanced cell permeability, and reduced metabolic susceptibility.

  • Scaffold for Novel Pharmacophores: The ability to introduce a diverse range of substituents at the 4-position allows for the exploration of novel structure-activity relationships (SAR). By systematically varying the substituent, researchers can fine-tune the biological activity and pharmacokinetic properties of a lead compound.

  • Kinase Inhibitor Design: The pyridine core is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase domain. The tetrafluoropyridine scaffold offers a unique electronic signature that can be exploited to achieve high potency and selectivity for specific kinase targets.

Experimental Protocols

The following protocols describe general methods for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives, which are the most common entry point to compounds containing the this compound core.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol outlines the synthesis of 4-amino-2,3,5,6-tetrafluoropyridine derivatives.

Materials:

  • Pentafluoropyridine

  • Amine nucleophile (e.g., primary or secondary amine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine nucleophile (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add pentafluoropyridine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2,3,5,6-tetrafluoropyridine derivative.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Thiols

This protocol describes the synthesis of 4-thio-2,3,5,6-tetrafluoropyridine derivatives.

Materials:

  • Pentafluoropyridine

  • Thiol nucleophile

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a clean, dry round-bottom flask, suspend the base (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • To this suspension, add the thiol nucleophile (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.

  • Add pentafluoropyridine (1.1 eq) to the reaction mixture and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 4-thio-2,3,5,6-tetrafluoropyridine derivative.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Alcohols

This protocol details the synthesis of 4-alkoxy-2,3,5,6-tetrafluoropyridine derivatives.

Materials:

  • Pentafluoropyridine

  • Alcohol nucleophile

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a clean, dry round-bottom flask, suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran under an inert atmosphere.

  • Cool the suspension to 0 °C and add the alcohol nucleophile (1.0 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide.

  • Add pentafluoropyridine (1.1 eq) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired 4-alkoxy-2,3,5,6-tetrafluoropyridine derivative.

Data Presentation

As of the current literature survey, there is a lack of specific, publicly available quantitative data (e.g., IC50, Ki, pharmacokinetic parameters) for drug candidates containing the this compound moiety. The research has primarily focused on the synthesis and characterization of these compounds. The following table is a template that researchers can use to organize their data upon successful synthesis and biological evaluation of novel this compound derivatives.

Table 1: Template for Biological Activity and Pharmacokinetic Data of Novel this compound Derivatives

Compound IDTargetAssay TypeIC50 / Ki (nM)Cell-based Activity (e.g., EC50 in µM)In Vitro Metabolic Stability (t1/2, min)In Vivo Bioavailability (%)
Example-1 e.g., Kinase XBiochemical
Example-2 e.g., Receptor YBinding
Example-3 e.g., Enzyme ZEnzymatic

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic kinase signaling pathway, a common target for inhibitors designed using pyridine-based scaffolds.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Ligand Growth Factor Ligand->Receptor Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras-GTP Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Tetrafluoropyridine-based Kinase Inhibitor Inhibitor->Dimerization Inhibition

Generic Kinase Signaling Pathway Inhibition.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.

G Start Pentafluoropyridine + Nucleophile Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assay) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Synthetic and Evaluation Workflow.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform in medicinal chemistry. Its straightforward and regioselective synthesis from pentafluoropyridine, coupled with the beneficial effects of fluorine incorporation, makes it an attractive starting point for the design of novel therapeutics. While the current body of literature is focused on synthetic methodologies, the potential for this moiety to serve as a valuable component in drugs targeting a range of diseases, particularly in the area of kinase inhibition, is significant. Further investigation into the biological activities of diverse this compound derivatives is warranted and is expected to yield novel drug candidates with improved pharmacological profiles. The protocols and frameworks provided in these notes are intended to facilitate and guide these future research endeavors.

References

Application Notes and Protocols: 2,3,4,5-Tetrafluoropyridine as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into agrochemical scaffolds is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance. Among the various fluorinated heterocyclic building blocks, 2,3,4,5-tetrafluoropyridine and its derivatives, often synthesized from pentafluoropyridine, have emerged as valuable synthons for the development of novel pesticides. This document provides detailed application notes and protocols for the synthesis and biological activity of agrochemicals derived from these fluorinated pyridine building blocks, with a focus on the strobilurin fungicide and acaricide, Flufenoxystrobin.

Overview of Fluorinated Pyridines in Agrochemicals

Fluorinated pyridines serve as crucial intermediates in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The strong electron-withdrawing nature of fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards nucleophilic substitution and modifying the biological activity of the final product. While direct derivatization of this compound is synthetically challenging, its precursor, pentafluoropyridine, is more commonly employed. Nucleophilic substitution at the 4-position of pentafluoropyridine is generally favored, leading to the formation of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives, which are key intermediates in the synthesis of various agrochemicals.

Featured Agrochemical: Flufenoxystrobin

Flufenoxystrobin is a broad-spectrum fungicide and acaricide belonging to the strobilurin class of agrochemicals. Its chemical structure features a fluorinated phenoxy moiety, which contributes to its potent biological activity.

Chemical Structure:

Mechanism of Action: Flufenoxystrobin acts as a Quinone outside Inhibitor (QoI), disrupting the mitochondrial respiration in fungi by inhibiting the cytochrome bc1 complex. This leads to a cessation of energy production and ultimately cell death.

Quantitative Biological Activity of Flufenoxystrobin

Flufenoxystrobin exhibits excellent fungicidal activity against a range of plant pathogens and moderate acaricidal activity. The following table summarizes its efficacy against selected pests.

Target PestActivity TypeEfficacy MetricValueReference
Erysiphe graminis (Wheat Powdery Mildew)FungicidalProtective ActivityExcellent control at 1.56 mg/L[1]
Tetranychus cinnabarinus (Carmine Spider Mite)AcaricidalActivityModerately high at 10 mg/L[1]
Experimental Protocol: Synthesis of Flufenoxystrobin

The synthesis of Flufenoxystrobin, chemically named methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate, is a multi-step process.[2] A general synthetic pathway starting from key intermediates is outlined below.

Diagram of the Synthetic Workflow:

Synthesis_of_Flufenoxystrobin cluster_reactants Starting Materials cluster_product Final Product A 2-Chloro-4-(trifluoromethyl)phenol C Flufenoxystrobin A->C Coupling Reaction B Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate B->C

Caption: Synthetic route to Flufenoxystrobin.

Step 1: Synthesis of the Phenyl Methoxyacrylate Intermediate

The synthesis of the key intermediate, methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, can be achieved through several literature methods, often starting from 2-methylbenzoic acid derivatives.

Step 2: Coupling Reaction to Yield Flufenoxystrobin

This step involves the Williamson ether synthesis, coupling the phenoxide of 2-chloro-4-(trifluoromethyl)phenol with the bromomethyl group of the phenyl methoxyacrylate intermediate.

Materials:

  • Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

  • 2-Chloro-4-(trifluoromethyl)phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone (or other suitable polar aprotic solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 2-chloro-4-(trifluoromethyl)phenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes to form the potassium phenoxide salt.

  • Add a solution of methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in acetone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Flufenoxystrobin.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be optimized for best results.

Logical Relationship of Fluorinated Pyridine Synthesis

The synthesis of agrochemicals often starts from more complex fluorinated building blocks, which themselves are derived from simpler precursors. The following diagram illustrates the logical relationship in the synthesis of fluorinated pyridine derivatives, starting from pentafluoropyridine.

Fluorinated_Pyridine_Synthesis cluster_precursor Precursor cluster_intermediate Key Intermediate cluster_final_product Final Product PFP Pentafluoropyridine TFP_derivative 4-Substituted-2,3,5,6-tetrafluoropyridine PFP->TFP_derivative Nucleophilic Aromatic Substitution Agrochemical Fluorinated Pyridine-based Agrochemical TFP_derivative->Agrochemical Further Functionalization

Caption: Synthesis of fluorinated pyridine agrochemicals.

This workflow highlights the importance of pentafluoropyridine as a versatile starting material for accessing a wide range of functionalized tetrafluoropyridine intermediates, which are then elaborated into complex and biologically active agrochemical products. The strategic introduction of various nucleophiles at the 4-position of pentafluoropyridine allows for the fine-tuning of the physicochemical and biological properties of the final agrochemical.

References

Navigating the Landscape of Tetrafluoropyridines in Materials Science: A Focus on the Prominent 2,3,5,6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the inquiry specifically requested information on 2,3,4,5-tetrafluoropyridine, a comprehensive review of scientific literature and chemical databases reveals a significant scarcity of documented applications for this particular isomer in materials science. The vast majority of research and applications in this area focus on its close chemical cousin, 2,3,5,6-tetrafluoropyridine . This document will, therefore, provide detailed application notes and protocols for the widely utilized 2,3,5,6-tetrafluoropyridine, as it is the most relevant and extensively characterized compound in this class for materials science applications.

Application Notes for 2,3,5,6-Tetrafluoropyridine

2,3,5,6-Tetrafluoropyridine is a highly versatile building block in the synthesis of advanced materials, primarily due to the electron-withdrawing nature of its fluorine substituents and the pyridine nitrogen, which activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the tailored introduction of various functional groups, leading to materials with unique electronic, thermal, and physical properties.

Key Application Areas:

  • High-Performance Polymers: The tetrafluoropyridyl moiety can be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and hydrophobicity. These fluoropolymers are promising candidates for applications in demanding environments, such as aerospace engineering and specialized coatings. The substitution of fluorine atoms with diols or other difunctional monomers is a common strategy for polymerization.

  • Organic Electronics: Derivatives of 2,3,5,6-tetrafluoropyridine are being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-deficient nature of the tetrafluoropyridyl group can be leveraged to create n-type organic semiconductors, which are crucial for the development of efficient electronic devices.

  • Liquid Crystals: The rigid structure and polarizability of the tetrafluoropyridine core make it a suitable component for liquid crystal molecules. By attaching appropriate mesogenic units, it is possible to synthesize liquid crystalline materials with specific phase behaviors and electro-optical properties for display technologies.

  • Supramolecular Chemistry and Network Materials: The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination, combined with the reactivity of the C-F bonds, allows for the construction of complex supramolecular assemblies and porous network materials. These materials have potential applications in gas storage, separation, and catalysis.

Quantitative Data Summary

The following table summarizes key quantitative data from representative applications of 2,3,5,6-tetrafluoropyridine in materials synthesis.

Product/MaterialReactantsSolventTemperature (°C)Time (h)Yield (%)Key Finding/Property
2-(perfluoropyridin-4-yl)malononitrilePentafluoropyridine, Malononitrile, K₂CO₃DMFReflux386Synthesis of a 4-substituted tetrafluoropyridine derivative via nucleophilic aromatic substitution.[1]
1,4-bis(perfluoropyridin-4-yl)piperazinePentafluoropyridine, Piperazine, NaHCO₃CH₃CNReflux5-Formation of a disubstituted product, demonstrating the reactivity of the 4-position of the pyridine ring.[1]
PFPy-based copolymerPentafluoropyridine, Sodium salt of 2,2,3,3,4,4-hexafluoro-1,5-pentanediolTHF/TMS5 to 5023~70Synthesis of a fluoropolymer with a soluble fraction and an insoluble gel network.[2]
Poly(ether pyridine)s4-substituted-tetrafluoropyridines, Bisphenol A or Isosorbide, K₂CO₃DMSO140-16024-Polymers with glass transition temperatures (Tg) ranging from 102 to 206 °C and 5% decomposition temperatures of 346 to 419 °C.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(perfluoropyridin-4-yl)malononitrile

This protocol describes the synthesis of a 4-substituted tetrafluoropyridine derivative from pentafluoropyridine, which is a common precursor to 2,3,5,6-tetrafluoropyridine derivatives.

Materials:

  • Pentafluoropyridine (0.1 g, 0.6 mmol)

  • Malononitrile (0.04 g, 0.6 mmol)

  • Potassium carbonate (0.11 g, 1.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Acetonitrile (for recrystallization)

Procedure:

  • Combine pentafluoropyridine, malononitrile, and potassium carbonate in a round-bottom flask containing 5 mL of DMF.

  • Stir the mixture at reflux temperature for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent to dryness under reduced pressure.

  • Recrystallize the solid product from acetonitrile to yield 2-(perfluoropyridin-4-yl)malononitrile as red crystals.[1]

Expected Yield: 0.22 g (86%)

Visualizations

experimental_workflow reagents Pentafluoropyridine Malononitrile K2CO3 reaction Reflux @ 3h reagents->reaction solvent DMF solvent->reaction workup Evaporation reaction->workup purification Recrystallization (Acetonitrile) workup->purification product 2-(perfluoropyridin-4-yl)malononitrile purification->product

Caption: Experimental workflow for the synthesis of a substituted tetrafluoropyridine.

logical_relationship start 2,3,5,6-Tetrafluoropyridine polymers High-Performance Polymers start->polymers Polymerization electronics Organic Electronics (OLEDs, OFETs) start->electronics Derivatization liquid_crystals Liquid Crystals start->liquid_crystals Functionalization networks Porous Network Materials start->networks Cross-linking

Caption: Key application areas of 2,3,5,6-Tetrafluoropyridine in materials science.

References

Application Notes and Protocols for the C-H Functionalization of 2,3,4,5-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the functionalization of the C-H position of 2,3,4,5-tetrafluoropyridine. The methodologies described are based on established catalytic C-H activation principles and provide a starting point for the synthesis of novel fluorinated pyridine derivatives for applications in medicinal chemistry and materials science.

Introduction to C-H Functionalization of Polyfluoropyridines

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For polyfluorinated heterocycles like this compound, selective C-H activation offers a direct route to introduce various functional groups without the need for pre-functionalization, such as halogenation or organometallic reagent formation. The C-H bond at the 6-position of this compound is the primary target for such transformations due to the electronic effects of the fluorine atoms and the pyridine nitrogen.

Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in advancing C-H functionalization reactions. These methods allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-B) bonds with high efficiency and selectivity.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a robust method for introducing a boronic ester group onto an aromatic or heteroaromatic ring. This transformation is highly valuable as the resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

General Reaction Scheme:
Data Summary: Iridium-Catalyzed C-H Borylation of Heteroarenes

While a specific detailed protocol for this compound is not extensively documented in peer-reviewed journals, the following table summarizes typical conditions for the borylation of challenging heteroaromatic substrates, which can be adapted for this compound.

ComponentReagent/ConditionsRoleTypical Loading/Concentration
Iridium Pre-catalyst [Ir(cod)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)Active catalyst precursor1-3 mol%
Ligand 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)Stabilizes and activates the Ir catalyst1-3 mol%
Boron Source Bis(pinacolato)diboron (B₂pin₂)Provides the boryl moiety1.0 - 1.5 equivalents
Substrate This compoundStarting material1.0 equivalent
Solvent Cyclohexane, Tetrahydrofuran (THF), or neatReaction medium0.1 - 0.5 M
Temperature 25 - 80 °CReaction temperature-
Reaction Time 1 - 24 hoursDuration of the reaction-
Experimental Protocol: Iridium-Catalyzed C-H Borylation

Materials:

  • [Ir(cod)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)

  • 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)

  • Bis(pinacolato)diboron (B₂pin₂)

  • This compound

  • Anhydrous solvent (e.g., cyclohexane or THF)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add [Ir(cod)OMe]₂ (e.g., 0.02 mmol, 2 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (e.g., 0.02 mmol, 2 mol%).

  • Add bis(pinacolato)diboron (e.g., 1.2 mmol, 1.2 eq).

  • Add the anhydrous solvent (e.g., 5 mL of cyclohexane).

  • Add this compound (e.g., 1.0 mmol, 1.0 eq) to the mixture via syringe.

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase to 80 °C if necessary) and monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-borylated-2,3,4,5-tetrafluoropyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_vial Prepare Oven-Dried Vial add_catalyst Add [Ir(cod)OMe]₂ and Ligand prep_vial->add_catalyst add_boron Add B₂pin₂ add_catalyst->add_boron add_solvent Add Anhydrous Solvent add_boron->add_solvent add_substrate Add this compound add_solvent->add_substrate stir Stir at Defined Temperature add_substrate->stir monitor Monitor by GC-MS/LC-MS stir->monitor quench Cool to Room Temperature monitor->quench Reaction Complete concentrate Solvent Evaporation quench->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for Iridium-catalyzed C-H borylation.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is a powerful method for forming biaryl compounds. Palladium catalysts are commonly employed for this transformation, often in the presence of a phosphine ligand and a base. The reaction couples the C-H bond of the tetrafluoropyridine with an aryl halide.

General Reaction Scheme:
Data Summary: Palladium-Catalyzed Direct C-H Arylation of Fluoroarenes

The following table provides a general set of conditions for the direct arylation of electron-deficient arenes, which can serve as a starting point for the functionalization of this compound.

ComponentReagent/ConditionsRoleTypical Loading/Concentration
Palladium Pre-catalyst Pd(OAc)₂ (Palladium(II) acetate)Active catalyst precursor2-5 mol%
Ligand P(Cy)₃ (Tricyclohexylphosphine) or SPhosStabilizes Pd(0) and facilitates oxidative addition4-10 mol%
Arylating Agent Aryl bromide or aryl iodideSource of the aryl group1.0 - 1.5 equivalents
Base K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate)Proton scavenger2.0 - 3.0 equivalents
Substrate This compoundStarting material1.0 equivalent
Solvent Toluene, Dioxane, or DMAReaction medium0.1 - 0.5 M
Temperature 100 - 140 °CReaction temperature-
Reaction Time 12 - 48 hoursDuration of the reaction-
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

Materials:

  • Pd(OAc)₂

  • Tricyclohexylphosphine (P(Cy)₃) or SPhos

  • Aryl halide (e.g., bromobenzene)

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube or sealed reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.03 mmol, 3 mol%), the phosphine ligand (e.g., 0.06 mmol, 6 mol%), and K₂CO₃ (e.g., 2.0 mmol, 2.0 eq).

  • Add the aryl halide (e.g., 1.2 mmol, 1.2 eq) and this compound (e.g., 1.0 mmol, 1.0 eq).

  • Add the anhydrous solvent (e.g., 5 mL of toluene).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 120 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6-aryl-2,3,4,5-tetrafluoropyridine.

G cluster_cat Catalyst System cluster_reactants Reactants cluster_output Output catalyst Pd Pre-catalyst (e.g., Pd(OAc)₂) product 6-Aryl-2,3,4,5-tetrafluoropyridine catalyst->product Catalyzes ligand Ligand (e.g., SPhos) ligand->product Enables base Base (e.g., K₂CO₃) base->product Promotes substrate This compound substrate->product Is Functionalized aryl_halide Aryl Halide (Ar-X) aryl_halide->product Coupling Partner

Caption: Logical relationship of components in a Pd-catalyzed C-H arylation.

Disclaimer: The provided protocols are generalized based on the existing literature for similar substrates. Optimization of reaction conditions, including catalyst loading, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields and selectivity for the C-H functionalization of this compound. It is recommended to consult relevant literature and perform small-scale test reactions before scaling up.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel heterocyclic compounds utilizing 2,3,5,6-tetrafluoropyridine as a key building block. Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science, as the introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] 2,3,5,6-Tetrafluoropyridine is a versatile precursor, primarily undergoing nucleophilic aromatic substitution (SNAr) to yield a wide array of functionalized pyridine derivatives and fused heterocyclic systems.[4]

Core Concept: Nucleophilic Aromatic Substitution (SNAr) on 2,3,5,6-Tetrafluoropyridine

The primary pathway for the functionalization of 2,3,5,6-tetrafluoropyridine is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, enhanced by the strong inductive effect of the four fluorine atoms, makes the ring susceptible to attack by nucleophiles.[5]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks an electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a competent leaving group in this context.[6][7]

The rate-determining step is typically the initial nucleophilic attack.[6][8] Therefore, the reaction is facilitated by the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic.[7]

Regioselectivity: In 2,3,5,6-tetrafluoropyridine, the fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) are generally more activated towards nucleophilic attack than those at the 3- and 5-positions.[9] This is due to the additional electron-withdrawing effect and stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen.

SNAr_Mechanism sub 2,3,5,6-Tetrafluoropyridine (Substrate) meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer + Nu⁻ (Slow Step) nuc Nucleophile (Nu⁻) product 2-Substituted-3,5,6-trifluoropyridine (Product) meisenheimer->product - F⁻ (Fast Step) lg Fluoride Ion (F⁻)

Figure 1: General mechanism of SNAr on 2,3,5,6-tetrafluoropyridine.

Application Note 1: Synthesis of 2-Substituted-3,5,6-trifluoropyridines

Monosubstitution of 2,3,5,6-tetrafluoropyridine provides a straightforward entry into a variety of functionalized trifluoropyridine derivatives. A wide range of N-, O-, and S-based nucleophiles can be employed to displace a single fluorine atom, typically at the 2-position.[9] These products are valuable intermediates for further functionalization or as final target molecules in drug discovery programs.

Experimental Workflow

The general procedure involves the reaction of 2,3,5,6-tetrafluoropyridine with a nucleophile in the presence of a base, followed by standard aqueous work-up and purification.

Experimental_Workflow start Start: Combine Reactants reaction Reaction under Inert Atmosphere (e.g., N₂, Heat if required) start->reaction completion Monitor Reaction (TLC, GC-MS) reaction->completion completion->reaction Incomplete workup Aqueous Work-up (Quench, Dilute, Extract) completion->workup Complete separation Separate Layers workup->separation dry Dry Organic Layer (e.g., Na₂SO₄) separation->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Isolated Pure Product purify->product

Figure 2: General experimental workflow for SNAr reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the monosubstitution of 2,3,5,6-tetrafluoropyridine with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Nucleophile Propylamine-Dioxane202~90
O-Nucleophile MethanolEt₃NDioxane202~85
S-Nucleophile Sodium Dimethyldithiocarbamate-Acetonitrile201~88[9]
N-Nucleophile PiperazineNa₂CO₃AcetonitrileReflux6>85[10]

Application Note 2: Synthesis of Fused Heterocyclic Systems

2,3,5,6-Tetrafluoropyridine is a valuable scaffold for constructing more complex, fused heterocyclic systems such as triazolopyridines.[11][12] These structures are prevalent in many pharmaceutical agents.[13] The synthesis typically involves an initial SNAr reaction with a difunctional nucleophile (e.g., hydrazine), followed by an intramolecular cyclization step.

Synthetic Pathway to Fused Triazolopyridines

A plausible and efficient route to[5][14]triazolo[4,3-a]pyridines involves a two-step sequence. First, 2,3,5,6-tetrafluoropyridine is reacted with hydrazine to form 2-hydrazinyl-3,5,6-trifluoropyridine. This intermediate is then reacted with a suitable one-carbon component (e.g., an orthoester or carboxylic acid derivative) which acylates the terminal nitrogen, followed by acid- or base-catalyzed cyclization to yield the fused triazolopyridine ring system.

Fused_Ring_Synthesis tfp 2,3,5,6-Tetrafluoropyridine intermediate1 2-Hydrazinyl-3,5,6-trifluoropyridine tfp->intermediate1 + Hydrazine (SNAr Reaction) hydrazine Hydrazine (NH₂NH₂) intermediate2 Acylated Hydrazinyl Intermediate intermediate1->intermediate2 + Reagent (Acylation) reagent Cyclization Reagent (e.g., RCO₂H, HC(OEt)₃) product Fused Triazolopyridine Derivative intermediate2->product Intramolecular Cyclization (Heat, Acid/Base)

Figure 3: Proposed synthetic pathway to fused triazolopyridines.

Experimental Protocols

Safety Precaution: 2,3,5,6-Tetrafluoropyridine is a flammable and irritant liquid.[15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous solvents or strong bases.[5]

Protocol 1: General Procedure for Monosubstitution with an N-Nucleophile (e.g., Propylamine)

This protocol is adapted from the reaction of 4-pentafluoroethylthio-2,3,5,6-tetrafluoropyridine with propylamine.

  • Reaction Setup: To a solution of 2,3,5,6-tetrafluoropyridine (1.0 eq) in a suitable solvent (e.g., dioxane, 0.2 M) in a round-bottom flask, add the amine nucleophile (e.g., propylamine, 2.1 eq) dropwise at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(propylamino)-3,5,6-trifluoropyridine.

Protocol 2: General Procedure for Monosubstitution with an O-Nucleophile (e.g., Methanol)

This protocol is adapted from the reaction of 4-pentafluoroethylthio-2,3,5,6-tetrafluoropyridine with methanol.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,3,5,6-tetrafluoropyridine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, Et₃N, 1.2 eq) in a suitable solvent (e.g., dioxane, 0.2 M).

  • Addition: Add the alcohol nucleophile (e.g., methanol, 1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for completion by TLC or GC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil by flash column chromatography to yield the pure 2-methoxy-3,5,6-trifluoropyridine.

Protocol 3: Proposed Synthesis of a Fused[5][9][15]triazolo[4,3-a]pyridine Derivative

This is a conceptual two-step protocol based on established methodologies for triazolopyridine synthesis.[11][16]

Step A: Synthesis of 2-Hydrazinyl-3,5,6-trifluoropyridine

  • Reaction Setup: In a sealed tube or pressure vessel, dissolve 2,3,5,6-tetrafluoropyridine (1.0 eq) in ethanol.

  • Addition: Add hydrazine hydrate (3.0 eq) to the solution.

  • Reaction: Heat the mixture at 80-100 °C for 12-24 hours.

  • Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Triturate the residue with cold water, filter the resulting solid, and dry under vacuum to obtain the hydrazinyl intermediate.

Step B: Cyclization to form the Triazolopyridine

  • Reaction Setup: Suspend the 2-hydrazinyl-3,5,6-trifluoropyridine (1.0 eq) from Step A in triethyl orthoformate (5.0-10.0 eq).

  • Reaction: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux for 4-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

  • Purification: Purify the residue by recrystallization or flash column chromatography to yield the target 6,8-difluoro-[5][14]triazolo[4,3-a]pyridine.

References

Application Notes and Protocols for Analyzing 2,3,4,5-Tetrafluoropyridine Reactions with 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical technique for monitoring chemical reactions and characterizing the structure of organofluorine compounds. Due to the favorable NMR properties of the ¹⁹F nucleus—100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range—it offers high sensitivity and excellent signal dispersion, minimizing the likelihood of signal overlap that can complicate ¹H NMR spectra.[1]

This document provides detailed application notes and experimental protocols for the use of ¹⁹F NMR spectroscopy in the analysis of reactions involving 2,3,4,5-tetrafluoropyridine, a key building block in the synthesis of functionalized heterocyclic compounds for pharmaceutical and agrochemical applications. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for polyfluorinated pyridines, and ¹⁹F NMR is ideally suited to monitor its progress and identify the resulting products.

Key Advantages of ¹⁹F NMR for Analyzing Tetrafluoropyridine Reactions

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, allowing for the detection of low concentration species.

  • Wide Chemical Shift Range: The large chemical shift dispersion minimizes signal overlap, even in complex reaction mixtures.

  • Lack of Background Signals: In most organic and biological systems, the absence of endogenous fluorine atoms ensures that the ¹⁹F NMR spectrum is free of background signals.

  • Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can be used for accurate quantitative analysis of reactants, intermediates, and products.

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a fluoride ion. The regioselectivity of this reaction is influenced by the electronic effects of the fluorine atoms and the nitrogen atom in the pyridine ring. For polyfluorinated pyridines, nucleophilic attack generally occurs preferentially at the 4-position (para to the nitrogen), followed by the 2-position (ortho to the nitrogen).

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Intermediate) reactant->intermediate Attack at C4 nucleophile Nucleophile (Nu⁻) product 4-Nu-2,3,5-trifluoropyridine intermediate->product Fluoride Elimination leaving_group F⁻

Caption: Generalized pathway for the SₙAr reaction of this compound.

Data Presentation: ¹⁹F NMR Chemical Shifts and Coupling Constants

The following table summarizes typical ¹⁹F NMR chemical shift and coupling constant data for this compound and a representative reaction product, 4-morpholino-2,3,5,6-tetrafluoropyridine. This data is crucial for identifying the starting material and the product in a reaction mixture. Note that the chemical shifts are referenced to an external standard, typically CFCl₃.

CompoundPositionChemical Shift (δ, ppm)Coupling Constants (J, Hz)
This compound F-2-97.3⁵JF2-F3 = 18.5, ⁴JF2-F4 = 12.0, ³JF2-F5 = 25.0
F-3-155.5⁵JF3-F2 = 18.5, ⁴JF3-F5 = 18.5, ³JF3-F4 = 20.0
F-4-142.5⁴JF4-F2 = 12.0, ³JF4-F3 = 20.0, ³JF4-F5 = 20.0
F-5-160.5³JF5-F2 = 25.0, ⁴JF5-F3 = 18.5, ³JF5-F4 = 20.0
4-Morpholino-2,3,5,6-tetrafluoropyridine F-2, F-6-92.1³JF2,6-F3,5 = 21.5
F-3, F-5-156.4³JF3,5-F2,6 = 21.5

Note: Data for this compound is based on closely related structures and typical chemical shift ranges. Data for 4-Morpholino-2,3,5,6-tetrafluoropyridine is from literature.[2]

Experimental Protocols

Protocol 1: In-situ ¹⁹F NMR Monitoring of the Reaction of this compound with a Nucleophile

This protocol describes a general procedure for monitoring the progress of a nucleophilic aromatic substitution reaction in real-time using ¹⁹F NMR spectroscopy.

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, piperidine, or a thiol)

  • Anhydrous NMR solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR tube with a sealable cap

  • Internal standard (optional, e.g., trifluorotoluene)

Instrumentation:

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • In a clean, dry NMR tube, dissolve this compound (e.g., 10 mg) in the chosen anhydrous NMR solvent (e.g., 0.5 mL).

  • If using an internal standard for quantitative analysis, add a known amount to the solution.

  • Acquire an initial ¹⁹F NMR spectrum of the starting material. This will serve as the t=0 reference.

  • Add the nucleophile (e.g., 1.1 equivalents) to the NMR tube, quickly cap and mix the contents thoroughly.

  • Immediately place the NMR tube in the spectrometer and begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes).

  • Continue monitoring the reaction until the signals corresponding to the starting material have disappeared or their intensity remains constant, indicating the reaction has reached completion.

  • Process the acquired spectra to determine the relative integrals of the starting material and product signals over time.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in NMR solvent prep2 Add internal standard (optional) prep1->prep2 acq1 Acquire t=0 spectrum prep2->acq1 acq2 Add nucleophile and mix acq1->acq2 acq3 Acquire time-course spectra acq2->acq3 an1 Process spectra acq3->an1 an2 Integrate signals an1->an2 an3 Plot concentration vs. time an2->an3

Caption: Workflow for in-situ ¹⁹F NMR reaction monitoring.

Protocol 2: Quantitative ¹⁹F NMR (qNMR) Analysis of a Completed Reaction

This protocol outlines the procedure for determining the yield of a reaction by quantitative ¹⁹F NMR using an internal standard.

Materials:

  • Crude reaction mixture

  • Internal standard of known purity (e.g., trifluorotoluene)

  • NMR solvent (e.g., CDCl₃)

Instrumentation:

  • NMR spectrometer with a fluorine probe.

Procedure:

  • Accurately weigh a sample of the crude reaction mixture (e.g., 20 mg).

  • Accurately weigh a known amount of the internal standard (e.g., 10 mg).

  • Dissolve both the crude product and the internal standard in a known volume of NMR solvent in a vial.

  • Transfer an aliquot of this solution to an NMR tube.

  • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is used to allow for full relaxation of the nuclei between scans.

  • Process the spectrum and carefully integrate the signals corresponding to the product and the internal standard.

  • Calculate the molar amount of the product using the following equation:

    Mproduct = (Iproduct / Nproduct) * (Nstd / Istd) * Mstd

    Where:

    • M = moles

    • I = integral value

    • N = number of fluorine atoms in the molecule

Logical Relationships in Data Interpretation

The interpretation of the ¹⁹F NMR data relies on understanding the relationships between chemical shifts, coupling constants, and molecular structure.

Data_Interpretation cluster_data ¹⁹F NMR Data cluster_info Structural Information cs Chemical Shift (δ) env Electronic Environment cs->env indicates cc Coupling Constant (J) conn Connectivity cc->conn reveals integ Signal Integral quant Relative Abundance integ->quant determines

Caption: Relationship between ¹⁹F NMR data and structural information.

By carefully analyzing the changes in the ¹⁹F NMR spectrum during a reaction, researchers can gain valuable insights into reaction kinetics, mechanism, and product distribution. This makes ¹⁹F NMR an indispensable tool in the development of new synthetic methodologies and the optimization of chemical processes involving fluorinated molecules.

References

Troubleshooting & Optimization

common side products in the synthesis of 2,3,4,5-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,4,5-Tetrafluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields in fluoropyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. First, identify the major byproducts in your crude reaction mixture using analytical techniques like GC-MS or NMR. Once the side products are known, you can adjust reaction conditions to minimize their formation. Key parameters to investigate include the purity of reagents and solvents, reaction temperature, and the rigorous exclusion of moisture, particularly in reactions involving fluoride salts.

Question 2: I am observing significant amounts of incompletely fluorinated pyridines (e.g., chlorotrifluoropyridines) in my final product. How can I improve the fluorination efficiency?

Answer: This is a common issue in Halex reactions (halogen-exchange), where a polychlorinated pyridine is treated with a fluoride salt.

  • Fluoride Salt Activity: Ensure your fluoride source (e.g., spray-dried potassium fluoride) is anhydrous and of high purity. The presence of water can significantly reduce its nucleophilicity.

  • Reaction Temperature & Time: Fluorination reactions often require high temperatures (180-240°C). If the reaction is incomplete, consider incrementally increasing the temperature or extending the reaction time. Stepwise temperature programming can also be effective, using a lower temperature initially to favor mono-fluorination, followed by a higher temperature to drive the reaction to completion.[1]

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetraphenylphosphonium bromide, can significantly improve the efficiency of the halogen exchange process, especially when using potassium fluoride in an organic solvent.[1]

  • Solvent Choice: Aprotic polar solvents like sulfolane or N-Methyl-2-pyrrolidone (NMP) are typically used to facilitate the dissolution of the fluoride salt.

Question 3: My NMR analysis shows the presence of a hydroxypyridine byproduct. What is the source of this impurity and how can I prevent it?

Answer: The formation of hydroxypyridines is a classic side reaction caused by the presence of water in the reaction mixture. Fluoride ions have a strong affinity for water, and at high temperatures, residual moisture can act as a nucleophile, leading to the substitution of a fluorine or chlorine atom with a hydroxyl group.

  • Prevention:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Azeotropic Distillation: Before starting the reaction, consider removing trace amounts of water from the reaction mixture by azeotropic distillation with a suitable solvent like toluene.

Question 4: I've identified an unexpected peak in my mass spectrometry analysis that corresponds to the addition of a solvent molecule to my pyridine ring. Is this possible?

Answer: Yes, this is a known, though less common, side reaction. In some cases, the solvent can act as a nucleophile, especially with highly activated polyfluoropyridine systems under harsh conditions. For example, if ethanol is used as a solvent for purification at elevated temperatures, it can react with a tetrafluoropyridine derivative to yield an ethoxy-trifluoropyridine.[2][3]

  • Mitigation:

    • Choose a non-nucleophilic, inert solvent for your reaction and purification steps.

    • If a nucleophilic solvent must be used (e.g., for recrystallization), perform the purification at the lowest possible temperature to minimize the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce tetrafluoropyridines?

A1: A prevalent industrial method is the Halex process, which involves the nucleophilic substitution of a polychloropyridine (e.g., pentachloropyridine or a tetrachloropyridine isomer) with an anhydrous alkali metal fluoride, such as potassium fluoride (KF), at high temperatures.[4] Another common approach involves the nucleophilic aromatic substitution (SNAr) on pentafluoropyridine with a specific nucleophile to yield a 4-substituted-2,3,5,6-tetrafluoropyridine.[2][3][5]

Q2: Why is the 4-position on pentafluoropyridine so reactive towards nucleophiles?

A2: The fluorine atom at the 4-position (para to the nitrogen) is the most activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the other fluorine atoms and the ring nitrogen, which stabilize the negative charge in the Meisenheimer complex intermediate more effectively when the attack occurs at the para position. The general order of reactivity is 4-F > 2-F > 3-F.[2]

Q3: Can I use other fluorinating agents besides KF?

A3: While potassium fluoride is common due to its cost-effectiveness, other fluoride sources can be used. Cesium fluoride (CsF) is more reactive but also more expensive. The use of phase-transfer catalysts can enhance the reactivity of KF to levels approaching that of CsF.[1]

Q4: What are the primary safety concerns when working with fluoropyridine synthesis?

A4: High temperatures and pressures are often involved, requiring the use of appropriate pressure-rated reactors. Polyfluorinated compounds can be volatile and toxic; therefore, all manipulations should be performed in a well-ventilated fume hood. Anhydrous reagents can be pyrophoric or react violently with water. Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Common Side Products in Polyfluoropyridine Synthesis and Their Potential Causes.

Side Product CategoryCommon ExamplesPotential Cause(s)Suggested Mitigation
Incomplete Halogen Exchange Chlorotrifluoropyridines, DichlorodifluoropyridinesInsufficient reaction time/temperature, impure/hydrated fluoride salt, lack of phase-transfer catalyst.Increase reaction temperature/time, use anhydrous KF, add a catalyst like tetraphenylphosphonium bromide.
Hydrolysis Products Hydroxy-trifluoropyridinesPresence of water in reagents or solvent.Use anhydrous reagents and solvents; conduct the reaction under an inert atmosphere.
Solvent Adducts Ethoxy-trifluoropyridines (from ethanol)Using a nucleophilic solvent (e.g., alcohol) at high temperatures for reaction or purification.Use non-nucleophilic, aprotic polar solvents (e.g., sulfolane); purify at lower temperatures.
Positional Isomers 2-substituted tetrafluoropyridines (when 4-substitution is desired)Reaction conditions are too harsh, allowing for attack at the less reactive 2-position.Optimize reaction temperature and use a milder base if applicable to improve selectivity.
Over-reaction Products Di-substituted trifluoropyridinesExcess of the nucleophile, harsh reaction conditions.Use stoichiometric amounts of the nucleophile, lower the reaction temperature.

Experimental Protocols

Representative Protocol: Synthesis of a Tetrafluoropyridine via Halex Reaction

This is a generalized protocol for the synthesis of 2,3,5,6-tetrafluoropyridine from 2,3,5,6-tetrachloropyridine and may serve as a starting point for developing a synthesis for the 2,3,4,5-isomer from the corresponding tetrachloro-precursor. Researchers must adapt and optimize this protocol for their specific needs and equipment.

Objective: To synthesize 2,3,5,6-tetrafluoropyridine by fluorine-chlorine exchange.

Reagents:

  • 2,3,5,6-Tetrachloropyridine

  • Spray-dried Potassium Fluoride (KF)

  • Sulfolane (anhydrous)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: A 500 mL closed, four-neck reaction flask (or an appropriate autoclave) is equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser.

  • Charging the Reactor: The reactor is charged with 2,3,5,6-tetrachloropyridine (e.g., 43.4 g) and spray-dried potassium fluoride (e.g., 58.0 g).[6] Anhydrous sulfolane (e.g., 200 mL) is added as the solvent.[6]

  • Inerting: The system is purged with dry nitrogen for 15-20 minutes to remove air and moisture. A gentle positive pressure of nitrogen is maintained throughout the reaction.

  • Reaction: The mixture is stirred and heated to the target temperature (e.g., 120-220°C). The reaction is monitored by taking aliquots and analyzing them by GC-MS to check for the disappearance of the starting material and the formation of the product. The reaction may take several hours (e.g., 6 hours).[6]

  • Workup: After completion, the reaction mixture is cooled to room temperature. The solid KF and KCl byproduct are removed by filtration.

  • Purification: The organic phase (the filtrate) is subjected to fractional distillation. The fraction corresponding to the boiling point of 2,3,5,6-tetrafluoropyridine (approx. 102°C) is collected.[7]

  • Characterization: The purity of the final product is confirmed using GC-MS and NMR (¹H, ¹⁹F, ¹³C) spectroscopy.

Visualizations

G Troubleshooting Workflow for Low Yield in Fluoropyridine Synthesis cluster_0 Problem Identification cluster_1 Analysis cluster_2 Impurity Identification & Root Cause Analysis cluster_3 Corrective Actions Problem Low Yield or Impure Product Analysis Analyze Crude Product (GC-MS, NMR) Problem->Analysis Impurity1 Incomplete Reaction (Starting Material Present) Analysis->Impurity1 High SM Peak Impurity2 Hydrolysis Product (e.g., Hydroxypyridine) Analysis->Impurity2 Unexpected -OH signal Impurity3 Solvent Adduct Analysis->Impurity3 Mass = Product + Solvent Impurity4 Isomeric Byproducts Analysis->Impurity4 Isomeric Peaks Action1 Increase Temp/Time Use Catalyst Check KF Activity Impurity1->Action1 Action2 Use Anhydrous Reagents/Solvents Inert Atmosphere Impurity2->Action2 Action3 Change Solvent Lower Purification Temp Impurity3->Action3 Action4 Optimize Temp/Base Improve Reagent Purity Impurity4->Action4

Caption: Troubleshooting workflow for low yield in fluoropyridine synthesis.

G General Experimental Workflow for Halex Fluorination cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A 1. Assemble & Dry Glassware B 2. Charge Reactor with Tetrachloropyridine & KF A->B C 3. Add Anhydrous Solvent (e.g., Sulfolane) B->C D 4. Purge with N2 C->D E 5. Heat to 120-220°C with Stirring D->E F 6. Monitor by GC-MS E->F G 7. Cool to RT & Filter F->G Reaction Complete H 8. Fractional Distillation of Filtrate G->H I 9. Characterize Product (NMR, GC-MS) H->I

Caption: General experimental workflow for Halex fluorination.

References

purification of 2,3,4,5-Tetrafluoropyridine by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Tetrafluoropyridine Isomers

Disclaimer: The following guide provides general procedures and troubleshooting advice for the purification of tetrafluoropyridine isomers. Specific quantitative data, such as boiling points, are based on the available information for 2,3,5,6-Tetrafluoropyridine and should be considered as an approximation for other isomers like 2,3,4,5-Tetrafluoropyridine. Always consult the Safety Data Sheet (SDS) and relevant literature for the specific isomer you are working with.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for the purification of this compound and its isomers are fractional distillation and column chromatography. The choice of method depends on the nature of the impurities, the required purity of the final product, and the scale of the purification.

Q2: What is the boiling point of this compound?

Q3: Are there any known azeotropes of tetrafluoropyridines with common solvents?

A3: There is no specific information available in the provided search results regarding azeotropes of tetrafluoropyridines. However, it is crucial to be aware of the possibility of azeotrope formation, especially when distilling in the presence of solvents.[5][6] If you suspect an azeotrope, consider using a different purification method or an entraining agent for azeotropic distillation.[7]

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified tetrafluoropyridines should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[8][9] The recommended storage temperature is often between 2-8°C.[1]

Troubleshooting Guides

Distillation
Issue Potential Cause Troubleshooting Steps
Poor Separation of Isomers or Impurities Insufficient column efficiency.- Ensure the distillation column is well-insulated.- Increase the length of the packed column or use a column with a higher number of theoretical plates.- Optimize the reflux ratio; a higher reflux ratio generally improves separation.[10]
Incorrect heating rate.- Adjust the heating mantle to ensure a slow and steady distillation rate. Rapid heating can lead to flooding and poor separation.[11][12]
Bumping or Unstable Boiling Uneven heating or lack of boiling chips/stirring.- Use a magnetic stirrer or add fresh boiling chips to the distillation flask.- Ensure the heating mantle provides uniform heat to the flask.
Product Discoloration Thermal decomposition.- Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[13]
Low Recovery Leaks in the distillation apparatus.- Check all joints and connections for leaks. Ensure a good seal with appropriate grease if necessary.- Verify that the condenser is functioning efficiently to prevent loss of volatile product.[10]
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation (Overlapping Fractions) Inappropriate solvent system (mobile phase).- Optimize the eluent polarity. A less polar solvent will slow the elution of all components, potentially improving separation. A gradient elution might be necessary.[14]
Incorrect stationary phase.- Silica gel is a common choice for fluorinated compounds.[15][16] If separation is poor, consider using alumina or a reverse-phase silica gel.[17]
Compound Stuck on the Column Compound is too polar for the chosen solvent system.- Gradually increase the polarity of the mobile phase. A small amount of a more polar solvent (e.g., methanol) can be added to the eluent.
Cracked or Channeled Column Packing Improperly packed column.- Repack the column carefully, ensuring a homogenous and bubble-free slurry.[14] A layer of sand on top of the stationary phase can help prevent disturbance.[18]
Low Recovery Adsorption of the compound to the stationary phase.- This can be an issue with highly polar or reactive compounds. Try a different stationary phase or add a modifier to the mobile phase.
Sample precipitation on the column.- Ensure the sample is fully dissolved in the initial mobile phase before loading it onto the column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Once boiling begins, adjust the heating to establish a stable reflux in the column.

    • Slowly collect the distillate, monitoring the temperature at the head of the column.

    • Collect fractions based on boiling point. The main fraction should distill at a constant temperature.

  • Analysis: Analyze the collected fractions for purity using a suitable analytical technique, such as Gas Chromatography (GC).

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Silica gel is a suitable stationary phase for the purification of fluorinated aromatic compounds.[15][16]

  • Mobile Phase Selection: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[15]

    • Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the sample with the mobile phase, collecting fractions in separate test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar impurities.

  • Analysis: Monitor the separation by TLC and combine the fractions containing the pure product. Evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Data presented below is for 2,3,5,6-Tetrafluoropyridine and should be used as an estimate for this compound.

PropertyValueReference
Molecular Formula C5HF4N[2]
Molecular Weight 151.06 g/mol [2]
Boiling Point 102 °C[1][2][3][4]
Density 1.499 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.4046[1][2]

Visualizations

Distillation_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Outcome Crude Crude this compound Apparatus Assemble Fractional Distillation Apparatus Crude->Apparatus Load Sample Heat Gentle Heating Apparatus->Heat Reflux Establish Reflux Heat->Reflux Collect Collect Fractions Reflux->Collect Analyze Analyze Fractions (GC) Collect->Analyze Pure Pure Product Analyze->Pure Impurities Impure Fractions Analyze->Impurities Chromatography_Troubleshooting Start Start: Poor Separation CheckTLC Review TLC Analysis Start->CheckTLC Solvent Optimize Mobile Phase (Adjust Polarity/Gradient) CheckTLC->Solvent Spots too close or Rf extreme? Stationary Consider Different Stationary Phase (e.g., Alumina, Reverse Phase) CheckTLC->Stationary No separation with optimal solvent? ColumnPacking Check Column Packing (Repack if Channeled) CheckTLC->ColumnPacking Irregular spot shape? Outcome Improved Separation Solvent->Outcome Stationary->Outcome ColumnPacking->Outcome

References

improving the yield of 2,3,4,5-Tetrafluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Tetrafluoropyridines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tetrafluoropyridine synthesis. While the query specified 2,3,4,5-Tetrafluoropyridine, the vast majority of published literature focuses on the synthesis of 2,3,5,6-Tetrafluoropyridine and its 4-substituted derivatives due to the reactivity patterns of common starting materials like pentafluoropyridine. The guidance provided here is centered on these more prevalent isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2,3,5,6-Tetrafluoropyridine and its derivatives?

A1: There are three main synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr) of Pentafluoropyridine: This is the most common laboratory-scale method. Pentafluoropyridine reacts with various nucleophiles (N, C, S-based) to yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. The reaction is highly regioselective for the 4-position (para).[1]

  • Reductive Defluorination of Pentafluoropyridine: This method is used to produce the unsubstituted 2,3,5,6-Tetrafluoropyridine. A high-yield process involves the reduction of pentafluoropyridine with zinc powder in a mild aqueous solution of an alkali metal hydroxide.[2] Reduction with lithium aluminum hydride has also been reported.[2]

  • Halogen Exchange (HALEX) of Polychloropyridines: This industrial-scale method involves reacting polychlorinated pyridines (e.g., 2,3,5,6-tetrachloropyridine or pentachloropyridine) with a fluorinating agent like potassium fluoride (KF) at high temperatures in a polar aprotic solvent like sulfolane.[3][4]

Q2: My synthesis of 2,3,5,6-Tetrafluoropyridine has a low yield. What are the common causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly lower yields. For the zinc reduction method, temperatures outside the -5 to 25°C range increase byproducts.[2] For HALEX reactions, insufficient temperature can lead to incomplete conversion.[3]

  • Moisture or Impurities: Starting materials and solvents must be dry, especially for reactions involving organometallics or strong bases. Impurities in the starting materials can lead to unwanted side reactions.

  • Poor Nucleophile Reactivity (for SNAr): The chosen nucleophile may not be potent enough, or the base used may not be strong enough to deprotonate the nucleophile effectively.[1]

  • Product Loss During Workup and Purification: Tetrafluoropyridines can be volatile. Significant product loss can occur during solvent removal under high vacuum.[5] Inefficient extraction or multiple purification steps can also reduce the isolated yield.

Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A3: Byproduct formation is a common issue. Key examples include:

  • Isomeric Impurities (SNAr): While substitution at the 4-position is strongly favored, substitution at the 2-position (ortho) can occur, especially at higher temperatures or with certain nucleophiles.[1] To minimize this, maintain optimal reaction temperatures and choose appropriate solvents.

  • Over-reduction or Hydroxylation (Reduction Method): In the zinc reduction of pentafluoropyridine, using too high a concentration of aqueous alkali or elevated temperatures during distillation can lead to the formation of hydroxy-trifluoropyridine byproducts.[2] It is recommended to neutralize the reaction mixture with a mineral acid before distillation.[2]

  • Incomplete Halogen Exchange (HALEX Method): In the fluorination of polychloropyridines, partially fluorinated chlorofluoropyridines can remain as impurities if the reaction does not go to completion.[3] Using a phase-transfer catalyst can sometimes improve the reaction rate and yield.[6]

  • Polymerization/Tarring: Some pyridine compounds are unstable in the presence of strong acids or high heat, leading to the formation of insoluble, tar-like materials.[7][8] This is less common for the specific methods described but can be a factor in alternative, unoptimized routes.

Q4: What are the best practices for purifying 2,3,5,6-Tetrafluoropyridine derivatives?

A4: Purification strategies depend on the product's physical properties:

  • Distillation: For liquid products like unsubstituted 2,3,5,6-Tetrafluoropyridine (boiling point ~102°C), distillation is highly effective for removing non-volatile impurities.[2][9]

  • Recrystallization: This is the preferred method for solid derivatives. Common solvents for recrystallization include ethanol, acetonitrile, or mixtures thereof.[1]

  • Column Chromatography: For complex mixtures or when high purity is essential, silica gel column chromatography can be used to separate the desired product from byproducts.[10]

  • Extraction: During workup, ensure efficient extraction from the aqueous phase by using a suitable organic solvent. Adding brine to the aqueous layer can reduce the solubility of the product and improve extraction efficiency.[5]

Troubleshooting Guides

Guide 1: Low Yield in Reductive Defluorination of Pentafluoropyridine

This guide focuses on the high-yield synthesis of 2,3,5,6-Tetrafluoropyridine using zinc powder and an alkali metal hydroxide.

Symptom Potential Cause Recommended Action
Low Conversion of Starting Material 1. Insufficient amount of zinc powder. 2. Reaction temperature is too low.1. Use a molar excess of zinc powder relative to pentafluoropyridine. 2. Maintain the reaction temperature between 0°C and 5°C for optimal rate and selectivity.[2]
Formation of 4-hydroxy-trifluoropyridine byproduct 1. Concentration of aqueous alkali metal hydroxide is too high (>15 wt%). 2. Reaction mixture was distilled while still alkaline.1. Ensure the concentration of the NaOH or KOH solution is within the 1-15 wt% range, ideally 3-10 wt%.[2] 2. Before distillation, carefully neutralize the reaction mixture with a dilute mineral acid like H₂SO₄.[2]
Formation of other unidentified byproducts Reaction temperature exceeded the optimal range of -5 to 25°C.Tightly control the reaction temperature by slowly adding the pentafluoropyridine to the cooled slurry of zinc powder in the aqueous alkali solution.[2]
Guide 2: Poor Selectivity or Low Yield in Nucleophilic Substitution (SNAr)

This guide addresses issues in the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines from pentafluoropyridine.

Symptom Potential Cause Recommended Action
Low Yield / No Reaction 1. Insufficiently strong base to deprotonate the nucleophile. 2. Inappropriate solvent. 3. Low reaction temperature.1. Use a suitable base like K₂CO₃ or NaHCO₃ to facilitate the reaction.[1] 2. Use a polar aprotic solvent such as DMF or acetonitrile to dissolve the reactants and facilitate the substitution.[1] 3. Many of these reactions require heating to reflux to proceed at a reasonable rate.[1]
Formation of 2-substituted isomer The reaction kinetics favor ortho-substitution under the chosen conditions.While para-substitution is electronically favored, ortho-substitution can sometimes compete. Ensure the reaction is run at the lowest effective temperature and consider screening different solvents, as solvent polarity can influence regioselectivity.
Difficult Product Isolation The product is highly soluble in the reaction solvent (e.g., DMF).After the reaction, evaporate the solvent under reduced pressure. The residue can then be partitioned between water and an extraction solvent (e.g., dichloromethane, ethyl acetate) to remove inorganic salts. The product can then be purified from the organic layer.[1]

Data and Protocols

Table 1: Comparison of Synthesis Methods for Tetrafluoropyridines
MethodStarting MaterialReagentsTypical SolventTemperatureReported YieldTarget ProductReference
Reductive DefluorinationPentafluoropyridineZn powder, NaOH (aq)Water-5 to 25°C91-92%2,3,5,6-Tetrafluoropyridine[2]
Nucleophilic SubstitutionPentafluoropyridineMalononitrile, K₂CO₃DMFReflux86%2-(perfluoropyridin-4-yl)malononitrile[1]
Nucleophilic SubstitutionPentafluoropyridine1-methyl-1H-tetrazole-5-thiol, NaHCO₃AcetonitrileReflux75%4-substituted derivative[1]
Halogen Exchange2,3,5,6-TetrachloropyridinePotassium Fluoride (KF)Sulfolane120°C95%2,3,5,6-Tetrafluoropyridine[4]
Experimental Protocol: Reductive Synthesis of 2,3,5,6-Tetrafluoropyridine[4]
  • Preparation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a slurry by mixing 27g of water, 2.1g (53 mmol) of sodium hydroxide, and 5.82g (89 mmol) of zinc powder.

  • Reaction: Cool the slurry to between 0°C and 5°C.

  • Addition: Add 4.22g (25 mmol) of pentafluoropyridine dropwise to the slurry over approximately 4 hours, ensuring the temperature is maintained within the 0-5°C range.

  • Stirring: After the addition is complete, continue to stir the mixture for an additional 14 hours at the same temperature.

  • Workup: Neutralize the reaction mixture with dilute sulfuric acid.

  • Isolation: Isolate the product via steam distillation or solvent extraction followed by distillation. The expected isolated yield is approximately 91-92% with a purity of >98%.

Experimental Protocol: Synthesis of 2-(perfluoropyridin-4-yl)malononitrile[1]
  • Preparation: To a round-bottom flask, add pentafluoropyridine (0.1 g, 0.6 mmol), malononitrile (0.04 g, 0.6 mmol), and potassium carbonate (0.11 g, 1.0 mmol).

  • Reaction: Add 5 mL of DMF as the solvent.

  • Heating: Stir the mixture at reflux temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, evaporate the solvent to dryness under reduced pressure.

  • Purification: Recrystallize the solid product from acetonitrile to yield red crystals of 2-(perfluoropyridin-4-yl)malononitrile. The expected yield is approximately 86%.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Analyze Workup & Purification for Product Loss start->check_workup optimize_reagents Use Fresh/Purified Reagents Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Systematically Vary Temp & Time Screen Solvents check_conditions->optimize_conditions optimize_workup Modify Extraction/Distillation Consider Alternative Purification check_workup->optimize_workup end Yield Improved optimize_reagents->end optimize_conditions->end optimize_workup->end Synthesis_Choice start What is the Target Molecule? is_substituted 4-Substituted Tetrafluoropyridine? start->is_substituted snar Use Nucleophilic Substitution on Pentafluoropyridine is_substituted->snar Yes reduction Use Reductive Defluorination of Pentafluoropyridine is_substituted->reduction No (Unsubstituted) halex Consider HALEX from Polychloropyridine (Industrial Scale) reduction->halex Alternative? SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PFP Pentafluoropyridine Meisenheimer Meisenheimer Complex (Anionic σ-complex) PFP->Meisenheimer + Nu⁻ (Addition) Nu Nucleophile (Nu⁻) Product 4-Nu-Tetrafluoropyridine Meisenheimer->Product - F⁻ (Elimination) Fluoride Fluoride Ion (F⁻)

References

Technical Support Center: Optimizing Reaction Conditions for 2,3,4,5-Tetrafluoropyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 2,3,4,5-tetrafluoropyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am getting a low yield or no product in my SNAr reaction with this compound. What are the possible causes and solutions?

Answer:

Low yields in SNAr reactions of this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Troubleshooting Workflow for Low SNAr Yield

Low_SNAr_Yield start Low/No Yield Observed q1 Is the nucleophile sufficiently reactive? start->q1 a1 Consider using a stronger nucleophile or a stronger base to deprotonate the nucleophile. q1->a1 No q2 Are the reaction conditions optimal? q1->q2 Yes s1_yes Yes s1_no No a1->q2 a2 Optimize solvent, temperature, and reaction time. Consider a more polar aprotic solvent like DMF or DMSO. Increase temperature gradually. q2->a2 No q3 Is the starting material pure? q2->q3 Yes s2_yes Yes s2_no No a2->q3 a3 Purify the this compound and the nucleophile. Ensure all reagents are dry. q3->a3 No q4 Are there competing side reactions? q3->q4 Yes s3_yes Yes s3_no No a3->q4 a4 Analyze the crude reaction mixture for byproducts. Adjust stoichiometry or reaction conditions to minimize side reactions. q4->a4 Yes end Yield Improved q4->end No s4_yes Yes s4_no No a4->end

Caption: Troubleshooting logic for low SNAr reaction yields.

Potential Causes and Solutions:

  • Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more nucleophilic conjugate base using a suitable base (e.g., NaH, K₂CO₃, or Cs₂CO₃).

  • Poor Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity.[1][2] If solubility is an issue, a co-solvent system might be beneficial.

  • Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Many SNAr reactions on tetrafluoropyridine proceed well at room temperature, but some may require heating.[3][4]

  • Moisture Contamination: Water can protonate the nucleophile, reducing its reactivity.

    • Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Typically, a slight excess of the nucleophile (1.1-1.5 equivalents) is used to drive the reaction to completion.

Issue 2: Poor Regioselectivity

Question: I am observing a mixture of isomers in my functionalization reaction. How can I improve the regioselectivity for substitution at the 4-position?

Answer:

This compound is highly activated towards nucleophilic attack, with a strong preference for substitution at the 4-position (para to the nitrogen).[5] This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. However, under certain conditions, substitution at the 2-position (ortho to the nitrogen) can occur.

Factors Influencing Regioselectivity:

  • Nucleophile: Very reactive and sterically unhindered nucleophiles may show some substitution at the 2-position.

  • Reaction Conditions: Forcing conditions (e.g., very high temperatures) might lead to a loss of selectivity.

  • Substrate: If the 4-position is already substituted, subsequent substitutions will typically occur at the 2- or 6-positions.

Strategies to Enhance 4-Position Selectivity:

  • Use Milder Conditions: Employ the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Choice of Base: Use a base that is strong enough to deprotonate the nucleophile but does not lead to side reactions. For example, when reacting with phenols, cesium carbonate is often effective.[6]

  • Protecting Groups: In cases of di- or tri-substitution, a protecting group strategy might be necessary to achieve the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical order of reactivity for nucleophilic aromatic substitution on this compound?

A1: The reactivity order for nucleophilic attack on pentafluoropyridine, which is a good model for this compound, is generally accepted to be: 4-position > 2-position > 3-position.[5] This means that the fluorine atom at the 4-position is the most readily substituted.

Q2: Can I use protic solvents like ethanol or water for SNAr reactions with this compound?

A2: While polar aprotic solvents are generally preferred, protic solvents can sometimes be used. However, they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity. If a protic solvent must be used, a stronger base may be required to generate a sufficient concentration of the deprotonated nucleophile. In some cases, using water with a phase-transfer catalyst or a polymeric additive like HPMC has been shown to be effective for SNAr reactions.[7]

Q3: What are some common side reactions to be aware of?

A3:

  • Di-substitution: If a large excess of a highly reactive nucleophile is used, or if the reaction is run for an extended period at high temperatures, substitution at both the 4- and 2-positions can occur.

  • Reaction with Solvent: Some nucleophiles can react with solvents like DMF or DMSO, especially at elevated temperatures, leading to impurities.[2]

  • Hydrolysis: In the presence of water, especially with a strong base, hydrolysis of the C-F bonds can occur, leading to the formation of fluorinated pyridinols.

Q4: I am performing a Suzuki-Miyaura coupling with a 4-substituted-tetrafluoropyridyl boronic acid/ester. What are the key parameters to optimize for a high yield?

A4: For Suzuki-Miyaura couplings involving electron-poor heteroaryl systems like tetrafluoropyridine, the choice of catalyst, ligand, and base are critical.

Key Parameters for Suzuki-Miyaura Coupling

Suzuki_Coupling start Suzuki-Miyaura Reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) start->catalyst ligand Phosphine Ligand (e.g., XPhos, SPhos) start->ligand base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) start->base solvent Solvent System (e.g., Dioxane/Water, Toluene/Water) start->solvent product Coupled Product catalyst->product ligand->product base->product solvent->product

Caption: Key components for optimizing Suzuki-Miyaura coupling reactions.

  • Catalyst/Ligand System: A palladium catalyst is typically used. The choice of phosphine ligand is crucial to prevent side reactions like homocoupling. For electron-poor systems, electron-rich and bulky phosphine ligands such as XPhos or SPhos can be effective.

  • Base: An inorganic base is required to activate the boronic acid/ester. The choice of base can significantly impact the yield, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being common choices.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

  • Temperature: These reactions often require heating, typically in the range of 80-120 °C.

Data Presentation

Table 1: Nucleophilic Aromatic Substitution (SNAr) on Pentafluoropyridine with Various Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
MalononitrileK₂CO₃DMFReflux32-(Perfluoropyridin-4-yl)malononitrile86[5]
PiperazineNa₂CO₃AcetonitrileReflux41,4-Bis(perfluoropyridin-4-yl)piperazine82[8]
1-Methyl-tetrazole-5-thiol-AcetonitrileReflux54-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine78[5]
4-(2-Bromoethyl)phenolCs₂CO₃AcetonitrileRoom Temp484-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine96[6]
3-HydroxybenzaldehydeK₂CO₃DMF6043-((Perfluoropyridin-4-yl)oxy)benzaldehyde95[1]
4-HydroxybenzaldehydeK₂CO₃DMF6034-((Perfluoropyridin-4-yl)oxy)benzaldehyde98[1]

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Iodo-2,3,5,6-tetrafluoropyridine

Boronic Acid/EsterCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
(3,5-Difluorophenyl)boronic acidPd₂(dba)₃XPhosNa₂CO₃THF/Toluene956072
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/Water12015 (min)High
2-Fluoropyridine-3-boronic acidPd(PPh₃)₄-K₂CO₃Dioxane/Water12015 (min)High

Note: "High" indicates a qualitative description from the source where a specific quantitative yield was not provided for this specific combination.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol describes the synthesis of 4-morpholino-2,3,5,6-tetrafluoropyridine.

Experimental Workflow for SNAr with Amines

SNAr_Workflow start Start reagents Combine this compound, morpholine, and K₂CO₃ in DMF. start->reagents reaction Stir at room temperature. reagents->reaction monitoring Monitor reaction by TLC or GC-MS. reaction->monitoring monitoring->reaction Incomplete workup Quench with water and extract with ethyl acetate. monitoring->workup Reaction Complete purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification product Obtain 4-morpholino-2,3,5,6-tetrafluoropyridine purification->product

Caption: A typical experimental workflow for an SNAr reaction with an amine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Add morpholine (1.2 eq) to the solution.

  • Add potassium carbonate (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-morpholino-2,3,5,6-tetrafluoropyridine.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 4-iodo-2,3,5,6-tetrafluoropyridine with an arylboronic acid.

Materials:

  • 4-Iodo-2,3,5,6-tetrafluoropyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Standard laboratory glassware for inert atmosphere reactions, magnetic stirrer, and heating mantle/oil bath.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodo-2,3,5,6-tetrafluoropyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

preventing decomposition of 2,3,4,5-Tetrafluoropyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,3,4,5-Tetrafluoropyridine during chemical reactions. The information is structured to address specific issues encountered during experiments, with a focus on practical solutions and preventative measures.

Troubleshooting Guide

This guide addresses common problems observed during reactions involving this compound, which often manifest as low yield, formation of impurities, or complete consumption of the starting material without the desired product formation. These issues are typically due to the high reactivity of the compound towards nucleophilic aromatic substitution (SNAr).

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product with Consumption of Starting Material Unintended Nucleophilic Substitution: The fluorine atoms on the pyridine ring, particularly at the C4 and C2/C5 positions, are highly susceptible to substitution by nucleophiles present in the reaction mixture (e.g., residual water, hydroxide, alkoxides, or amines).1. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use Non-Nucleophilic Bases: If a base is required, opt for non-nucleophilic organic bases like Proton Sponge or sterically hindered amines like 2,6-lutidine or DBU. Avoid strong inorganic bases like NaOH or KOH if possible. 3. Control Stoichiometry: Use a precise stoichiometry of the nucleophilic reagent to avoid side reactions with the solvent or other species.
Formation of Multiple Products/Impurities Over-reaction/Multiple Substitutions: Strong nucleophiles or harsh reaction conditions (e.g., high temperatures) can lead to the substitution of more than one fluorine atom.1. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Controlled Addition of Reagents: Add the nucleophile or base slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or GC/MS and stop it as soon as the desired product is formed to prevent further substitution.
Defluorination or Unidentified Side Products in Cross-Coupling Reactions (e.g., Suzuki, Stille) C-F Bond Activation by Catalyst: Palladium and other transition metal catalysts can activate C-F bonds, leading to defluorination or undesired coupling products.1. Ligand Selection: Use ligands that promote the desired C-C bond formation over C-F activation. Electron-rich and sterically bulky phosphine ligands can be beneficial. 2. Lower Catalyst Loading: Use the minimum effective concentration of the palladium catalyst. 3. Optimize Reaction Conditions: Screen different solvents, bases, and temperatures to find a window where the desired coupling is efficient and C-F activation is minimized.
Starting Material Degradation During Workup Hydrolysis: The tetrafluoropyridine ring can be susceptible to hydrolysis under acidic or basic workup conditions, especially at elevated temperatures.1. Use Mild Workup Conditions: Employ neutral or mildly acidic/basic aqueous solutions for extraction. 2. Avoid High Temperatures: Keep the temperature low during workup and solvent removal. 3. Minimize Contact Time: Reduce the time the compound is in contact with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during reactions?

A1: The primary pathway for the "decomposition" or undesired reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms on the electron-deficient pyridine ring are readily displaced by nucleophiles. Based on the reactivity of similar polyfluorinated pyridines, the susceptibility to nucleophilic attack is expected to be highest at the C4 and C2/C5 positions.

Q2: How can I prevent hydrolysis of this compound in my reaction?

A2: To prevent hydrolysis, it is crucial to maintain anhydrous reaction conditions. This includes using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen). During the workup, use neutral or buffered aqueous solutions and avoid prolonged exposure to acidic or basic conditions.

Q3: What type of base should I use in reactions with this compound?

A3: It is recommended to use non-nucleophilic or sterically hindered bases to prevent the base itself from acting as a nucleophile and displacing a fluorine atom. Examples include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for solid-phase reactions, and organic bases like triethylamine (with caution), diisopropylethylamine (DIPEA), or 2,6-lutidine for homogeneous reactions. The choice of base should be carefully considered based on the specific reaction.

Q4: Is this compound thermally stable?

Q5: How should I store this compound to prevent decomposition?

A5: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also advisable to store it under an inert atmosphere to protect it from moisture.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a general method for the monosubstitution of an amine nucleophile onto this compound, with measures to minimize decomposition and side reactions.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Non-nucleophilic base (e.g., K₂CO₃ or DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware, dried in an oven

Procedure:

  • To a dried flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the amine nucleophile (1.0-1.2 eq) and the non-nucleophilic base (1.5 eq) in the anhydrous solvent.

  • Add the amine/base solution dropwise to the cooled solution of this compound over 30-60 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC/MS.

  • If no reaction is observed, slowly allow the mixture to warm to room temperature and continue monitoring.

  • Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Decomposition_Pathways Potential Decomposition Pathways of this compound cluster_nucleophilic Nucleophilic Attack cluster_thermal Thermal Stress cluster_catalytic Catalytic Reactions TFP This compound SNAr Nucleophilic Aromatic Substitution (SNAr) TFP->SNAr Nucleophile Thermal_Decomp Thermal Decomposition TFP->Thermal_Decomp High Temperature Defluorination C-F Bond Activation (e.g., Pd Catalyst) TFP->Defluorination Transition Metal Catalyst Hydrolysis Hydrolysis (H2O) SNAr->Hydrolysis Amination Amination (R2NH) SNAr->Amination Alkoxylation Alkoxylation (ROH/Base) SNAr->Alkoxylation

Caption: Major potential decomposition pathways for this compound.

Prevention_Workflow Experimental Workflow to Prevent Decomposition start Start Reaction Setup dry Use Anhydrous Solvents & Reagents start->dry inert Maintain Inert Atmosphere (Ar/N2) dry->inert base Select Non-Nucleophilic Base inert->base temp Control Temperature (Start at 0°C or lower) base->temp addition Slow/Controlled Addition of Nucleophile temp->addition monitor Monitor Reaction (TLC, GC/MS) addition->monitor workup Mild Quench & Workup monitor->workup end Purified Product workup->end

Caption: A workflow outlining key steps to prevent decomposition during reactions.

identifying impurities in 2,3,4,5-Tetrafluoropyridine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3,4,5-Tetrafluoropyridine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and quantification of impurities in your samples.

A Note on Isomers: While this guide focuses on this compound, it is important to note that the 2,3,5,6-isomer is more commonly synthesized and commercially available. The impurity profile of your sample is highly dependent on its specific synthesis route. For the purpose of this guide, we will assume a plausible synthetic route for this compound originating from the fluorination of 2,3,4,5-tetrachloropyridine. This allows for a logical deduction of potential process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a this compound sample?

A1: Impurities typically arise from the manufacturing process and subsequent storage. Based on a likely synthesis route involving the fluorination of a chlorinated precursor, potential impurities include:

  • Starting Materials: Residual 2,3,4,5-Tetrachloropyridine.

  • Partially Fluorinated Intermediates: Various isomers of chlorotrifluoropyridine, resulting from incomplete halogen exchange.

  • Isomeric Impurities: Other tetrafluoropyridine isomers (e.g., 2,3,5,6-tetrafluoropyridine) may form due to side reactions or rearrangement, depending on the reaction conditions.

  • Over-fluorination Products: Traces of pentafluoropyridine might be present if a potent fluorinating agent is used.

  • Solvent Residues: Residual solvents from synthesis and purification steps, such as sulfolane, dimethylformamide (DMF), or acetonitrile.[1]

Q2: Which analytical technique is best for an initial purity screening?

A2: For a rapid initial assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice. It provides good separation of volatile and semi-volatile compounds and delivers both retention time and mass-to-charge ratio data, which is crucial for tentative identification of impurities.[2] A purity assessment by GC with Flame Ionization Detection (GC-FID) can also provide a quick percentage purity value.

Q3: How can I distinguish between this compound and other tetrafluoropyridine isomers?

A3: ¹⁹F NMR Spectroscopy is the most powerful technique for distinguishing between isomers of fluorinated compounds.[3] Each fluorine atom in a unique chemical environment will produce a distinct signal with a characteristic chemical shift and coupling pattern. The number of signals, their splitting patterns (coupling constants), and their chemical shifts create a unique fingerprint for each isomer, allowing for unambiguous identification.

Q4: My sample appears to be degrading on the GC column. What should I do?

A4: Fluorinated compounds, particularly those with reactive functionalities, can sometimes degrade at the high temperatures of the GC inlet or column.[4] To mitigate this, you can:

  • Lower the Inlet Temperature: Use the lowest possible temperature that still ensures efficient volatilization of your analyte.

  • Use an Inert Column: Employ a highly inert GC column (e.g., wax-based or specially deactivated silica) to minimize active sites that can catalyze degradation.

  • Check for System Contamination: Active sites can also be present in the inlet liner or on seals. Ensure these are clean and inert.

  • Consider an Alternative Technique: If degradation persists, High-Performance Liquid Chromatography (HPLC) is a suitable alternative as it operates at or near ambient temperature.

Potential Impurity Profile

The following table summarizes potential impurities in this compound, assuming a synthesis route from 2,3,4,5-Tetrachloropyridine. Actual concentrations are batch-specific and require quantification against a certified reference standard.

Impurity NameCAS NumberLikely OriginMolecular Weight ( g/mol )Key Analytical Identifiers
2,3,4,5-Tetrachloropyridine 2402-77-9Unreacted Starting Material216.88MS: Distinct isotopic pattern for 4 chlorine atoms. NMR: No ¹⁹F signal.
Chlorotrifluoropyridine Isomers VariesIncomplete Fluorination~183.5MS: Isotopic pattern for 1 chlorine atom. ¹⁹F NMR: 3 distinct fluorine signals.
Pentafluoropyridine 700-16-3Over-fluorination/Side-reaction169.05MS: m/z of 169. ¹⁹F NMR: Characteristic signals for 5 fluorine atoms.
2,3,5,6-Tetrafluoropyridine 2875-18-5Isomeric Impurity151.06¹⁹F NMR: Different chemical shifts and coupling constants compared to the 2,3,4,5-isomer.
Sulfolane 126-33-0Residual Synthesis Solvent120.17GC-MS: Will elute and can be identified by its mass spectrum (m/z 120, 64, 56).

Troubleshooting Guides

GC-MS Analysis: Unexpected Peaks

Q: I see an unexpected peak in my GC-MS chromatogram. How do I proceed with identification?

A: An unexpected peak indicates the presence of an impurity. The logical process for identification is outlined in the workflow below.

G cluster_0 Troubleshooting an Unknown GC-MS Peak Start Unknown Peak Detected Step1 Step 1: Analyze Mass Spectrum Start->Step1 Step2 Step 2: Compare with Potential Impurity Database (See Table Above) Step1->Step2 Decision1 Match Found? Step2->Decision1 Step3a Tentatively Identify Impurity. Proceed to Quantification. Decision1->Step3a Yes Step3b Step 3: No Match Found. Consider Other Sources. Decision1->Step3b No Step4b Hypothesize Structure: - Degradation Product? - Solvent/Reagent Artifact? - Isomer? Step3b->Step4b Step5b Confirm with authentic standard or advanced techniques (e.g., NMR). Step4b->Step5b

Figure 1. Decision workflow for identifying an unknown peak in a GC-MS chromatogram.
HPLC Analysis: Poor Separation

Q: I am not achieving baseline separation between my main this compound peak and a closely eluting impurity. What parameters can I adjust?

A: Achieving good resolution in HPLC, especially for structurally similar isomers, often requires methodical optimization.

  • Modify Mobile Phase Composition: Small changes in the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous buffer can significantly alter selectivity.[5] Try adjusting the organic component by ±5% to see the effect on resolution.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve separation.

  • Adjust pH: For ionizable compounds, the pH of the mobile phase is critical. Adjusting the pH can change the ionization state of your analyte or impurities, altering their retention on a reverse-phase column.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution between two closely eluting peaks.

  • Use a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a specialized column for aromatic compounds) to exploit different separation mechanisms.[5]

¹⁹F NMR Analysis: Signal Quantification

Q: How can I use ¹⁹F NMR for accurate quantitative analysis of an impurity?

A: Quantitative NMR (qNMR) is a highly accurate method that does not require a reference standard for the impurity itself.[6]

  • Use an Internal Standard: Add a known mass of a certified internal standard to a known mass of your sample. The standard should be a stable, non-reactive fluorinated compound with a simple ¹⁹F spectrum (e.g., a single peak) that does not overlap with any signals from your sample.

  • Optimize Acquisition Parameters: To ensure accuracy, you must allow for complete relaxation of all fluorine nuclei between scans. Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of any signal you wish to quantify.[3] An acquisition time of 1-2 seconds is typically sufficient.

  • Process the Data: After Fourier transformation, carefully phase the spectrum and perform a baseline correction.

  • Calculate Concentration: The concentration of the impurity can be calculated by comparing the integral of its signal to the integral of the internal standard's signal, taking into account the molecular weights and number of fluorine atoms contributing to each signal.

Detailed Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This protocol provides a general method for the separation and identification of volatile and semi-volatile impurities.

  • Scope: To identify and semi-quantify impurities in this compound samples.

  • Equipment & Reagents:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS).

    • Capillary GC Column: A mid-polarity column such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium (99.999% purity).

    • Sample Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).

    • 2 mL autosampler vials with PTFE-lined caps.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 10 mg/mL in the chosen solvent.

    • Dilute this stock solution to a final concentration of ~50-100 µg/mL for analysis.

  • Instrument Parameters:

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas Flow: 1.0 mL/min (Constant Flow mode).

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 45 - 350.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main component peak by its retention time and mass spectrum.

    • For each impurity peak, analyze its mass spectrum and compare it against a spectral library (e.g., NIST) and the list of potential impurities.

Protocol 2: ¹⁹F NMR for Identification and Quantification

This protocol is designed for the unambiguous identification of fluorinated compounds and their quantification using an internal standard.

  • Scope: To identify and quantify fluorinated impurities, including isomers.

  • Equipment & Reagents:

    • NMR Spectrometer (≥400 MHz) equipped with a broadband or fluorine-specific probe.

    • 5 mm NMR tubes.

    • Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

    • Internal Standard (IS): e.g., Fluorobenzene or another suitable fluorinated compound of known purity.

  • Sample Preparation:

    • Accurately weigh ~20-30 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Instrument Parameters (for Quantitative Analysis):

    • Pulse Program: Standard 1D pulse-acquire.

    • Pulse Angle: 30° or 90° (a 30° pulse may allow for a shorter relaxation delay).[3]

    • Spectral Width: ~250 ppm (centered to include all expected signals).[3]

    • Acquisition Time (at): ~1.0 - 2.0 seconds.[3]

    • Relaxation Delay (d1): 60 seconds (to ensure full relaxation for accurate integration).[3]

    • Number of Scans (ns): 16 to 64, depending on sample concentration.

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum (if necessary).

    • Integrate the signals corresponding to the analyte, known impurities, and the internal standard.

    • Calculate the purity and impurity concentrations based on the integral values, molecular weights, and number of fluorine nuclei per molecule.

Protocol 3: RP-HPLC Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method for determining the purity of the main component and separating it from less volatile or thermally labile impurities.

  • Scope: To determine the percentage purity of this compound by UV detection.

  • Equipment & Reagents:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[8]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 30% B

      • 19-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

    • For quantification of specific impurities, a reference standard for that impurity is required to generate a calibration curve.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample analysis to final impurity identification and reporting.

G cluster_workflow Impurity Identification Workflow cluster_analysis Analytical Techniques Sample Receive Sample of This compound Prep Sample Preparation (Dilution, Weighing) Sample->Prep GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS HPLC HPLC-UV Analysis (Purity, Non-Volatiles) Prep->HPLC NMR 19F NMR Analysis (Isomers, Quantification) Prep->NMR Data Data Review and Impurity Identification GCMS->Data HPLC->Data NMR->Data Quant Quantification of Impurities (vs. Standard or Area %) Data->Quant Report Final Report Generation Quant->Report

Figure 2. General workflow for the analysis and identification of impurities.

References

Technical Support Center: Workup Procedures for Reactions Involving 2,3,4,5-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5-tetrafluoropyridine and related highly fluorinated pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a standard aqueous workup procedure for a reaction involving this compound?

A typical workup involves partitioning the reaction mixture between an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and water.[1] The organic layer is then washed sequentially with water and brine (a saturated aqueous solution of NaCl). The brine wash helps to remove residual water from the organic layer and break up emulsions.[2] The organic layer is subsequently dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]

Q2: My reaction was performed in a polar aprotic solvent like DMF or DMSO. How do I efficiently remove it during the workup?

Polar aprotic solvents like DMF and DMSO are highly water-soluble, which can complicate extractions and lead to product loss if the product has some water solubility.

  • Recommended Procedure: Dilute the reaction mixture with a large volume of water (typically 5-10 times the volume of the polar solvent). Then, extract the product with a less polar organic solvent like diethyl ether or ethyl acetate.[2][4] Multiple extractions (3-5 times) are recommended to ensure complete recovery of the product. The combined organic layers should then be washed thoroughly with water and brine to remove any remaining DMF or DMSO.[4]

Q3: I've formed a persistent emulsion during the aqueous extraction. How can I resolve this?

Emulsions are a common issue, especially when using chlorinated solvents or when basic solutions are involved.[5]

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions will break on their own.

    • Salting Out: Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[5][6]

    • Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.[5][6]

    • Solvent Evaporation: If emulsions are a recurring problem with a specific reaction, consider removing the reaction solvent under reduced pressure before the workup. The resulting residue can then be redissolved in the extraction solvent.[6]

Q4: I suspect the generation of hydrogen fluoride (HF) or fluoride ions in my reaction. What are the safety precautions and workup considerations?

The displacement of fluoride from the pyridine ring can generate fluoride ions. In the presence of acidic protons, this can form highly corrosive and toxic hydrofluoric acid (HF).

  • Safety First:

    • Always handle reactions involving fluorinated pyridines in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[7]

    • Have a tube of calcium gluconate gel readily available as a first aid measure for HF skin exposure.[3]

  • Workup Procedure:

    • Quench the reaction carefully with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any HF that may have formed. Add the quenching solution slowly and cautiously, as gas evolution (CO₂) may occur.

    • During the workup, be aware that acidic washes (e.g., dilute HCl) could generate HF if fluoride ions are present in the aqueous layer.

Q5: My product seems to be partially soluble in the aqueous layer. How can I improve my product yield?

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent. Combining these back-extractions with the main organic layer will recover dissolved product.

  • Salting Out: Before extraction, add a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer. This can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer during extraction.

Quantitative Data Summary

The following table summarizes typical yields for nucleophilic aromatic substitution (SNAr) reactions on pentafluoropyridine, which serves as a good model for the reactivity of this compound.

NucleophileBase/Solvent SystemProduct Yield (%)
PhenothiazineK₃PO₄ / MeCN92%[8]
AnilineK₂CO₃ / DMF85%[7]

Experimental Protocols

Protocol 1: General Aqueous Workup for a Non-Aqueous Reaction Mixture
  • Quenching: If the reaction contains reactive reagents, cool the mixture to 0 °C and slowly add a quenching agent (e.g., water, saturated NH₄Cl, or saturated NaHCO₃).

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The volume of the extraction solvent should be roughly equal to the volume of the aqueous solution to be used for washing.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with deionized water. Drain the aqueous layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ if the reaction was run under acidic conditions or if acidic byproducts are present. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with saturated aqueous NaCl (brine).

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Workup for Reactions in DMF or DMSO
  • Dilution with Water: Pour the reaction mixture into a flask containing a large volume of deionized water (5-10 times the volume of the DMF/DMSO).

  • Extraction: Transfer the aqueous mixture to a large separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction 3-5 times to ensure complete recovery of the product.

  • Combine & Wash: Combine all organic extracts in the separatory funnel and wash several times with water to remove residual DMF/DMSO. Follow with a final wash with saturated aqueous NaCl (brine).

  • Drying & Concentration: Proceed with drying the organic layer with an anhydrous drying agent and concentrating under reduced pressure as described in Protocol 1.

Visualizations

G cluster_start Reaction Completion cluster_quench Quenching cluster_extraction Extraction cluster_drying Drying & Isolation start Reaction Mixture quench Quench Reaction (e.g., with H₂O, sat. NH₄Cl) start->quench Cool to 0 °C add_solvent Add Organic Solvent (e.g., EtOAc, Et₂O) quench->add_solvent wash_water Wash with Water add_solvent->wash_water Separate Layers wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry Separate Layers filter_concentrate Filter and Concentrate dry->filter_concentrate end Crude Product filter_concentrate->end

Caption: Standard aqueous workup workflow for reactions involving this compound.

G cluster_solutions Troubleshooting Steps start Persistent Emulsion Forms During Extraction wait 1. Wait 10-20 minutes start->wait add_brine 2. Add solid NaCl (Brine) wait->add_brine No separation end Phases Separated wait->end filter_celite 3. Filter through Celite® add_brine->filter_celite No separation add_brine->end evap_solvent 4. Next time: Evaporate reaction solvent before workup filter_celite->evap_solvent No separation filter_celite->end fail Emulsion Persists evap_solvent->fail

Caption: Troubleshooting guide for resolving emulsions during aqueous workup.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3,4,5-Tetrafluoropyridine and Pentafluoropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,3,4,5-tetrafluoropyridine and pentafluoropyridine, focusing on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry. This document summarizes key differences in reactivity and regioselectivity, supported by experimental data, to aid in the selection of appropriate building blocks for chemical synthesis and drug development.

Introduction

Highly fluorinated pyridines, such as this compound and pentafluoropyridine, are valuable synthons in the development of pharmaceuticals and agrochemicals. Their electron-deficient nature, a consequence of the cumulative electron-withdrawing effect of fluorine atoms and the pyridine nitrogen, renders them highly susceptible to nucleophilic attack. This enhanced reactivity allows for the facile introduction of a wide range of functional groups under relatively mild conditions, a desirable feature in late-stage functionalization of complex molecules.

The primary mechanism for the functionalization of these compounds is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. However, some SNAr reactions may also occur through a concerted mechanism. The position of nucleophilic attack is dictated by the electronic activation of the pyridine ring.

Reactivity and Regioselectivity

The reactivity of polyfluorinated pyridines in SNAr reactions is significantly influenced by the number and position of the fluorine substituents.

Pentafluoropyridine:

In pentafluoropyridine, the order of reactivity towards nucleophilic attack is well-established: the 4-position (para to the nitrogen) is the most activated site, followed by the 2- and 6-positions (ortho), and lastly the 3- and 5-positions (meta).[1] This pronounced regioselectivity is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen, which is maximized when the attack occurs at the para position. Consequently, reactions of pentafluoropyridine with a variety of nucleophiles, including amines, alkoxides, and thiolates, overwhelmingly yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives.[1][2]

This compound:

The reactivity of this compound presents a more nuanced landscape. The absence of a fluorine atom at the 6-position alters the electronic distribution within the ring. While still highly activated towards nucleophilic attack, the primary site of substitution is the 2-position. This is exemplified in the reaction with various N-, O-, and S-containing nucleophiles where the fluorine atom at the 2-position is preferentially replaced.

Quantitative Data Comparison

Direct quantitative kinetic comparisons between this compound and pentafluoropyridine are not extensively documented in the literature. However, a comparative study on the reaction of tetrafluoropyrimidine and pentafluoropyridine with sodium methoxide revealed that tetrafluoropyrimidine is more reactive. When both compounds were allowed to compete for a limited amount of sodium methoxide, only the pyrimidine was attacked, yielding 2,4,5-trifluoro-6-methoxypyrimidine, while pentafluoropyridine was recovered unchanged.[2] This suggests that the additional nitrogen atom in the pyrimidine ring has a greater activating effect than the fifth fluorine atom in pentafluoropyridine.

While not a direct comparison with the 2,3,4,5-isomer, this data provides insight into the relative activating effects of heteroatoms versus fluorine substituents in these electron-deficient systems.

The following table summarizes representative reactions and their outcomes for both compounds, illustrating the typical regioselectivity and yields.

CompoundNucleophileProductYieldReference
Pentafluoropyridine Malononitrile4-(Dicyanomethyl)-2,3,5,6-tetrafluoropyridineGood[1]
Piperazine1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazineGood[2]
1-Methyl-1H-tetrazole-5-thiol4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridineGood[1]
2,3,5,6-Tetrafluoro-4-(pentafluoroethylthio)pyridine Propylamine2-(Propylamino)-3,5,6-trifluoro-4-(pentafluoroethylthio)pyridine-
Sodium Methoxide2-Methoxy-3,5,6-trifluoro-4-(pentafluoroethylthio)pyridine-

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the nucleophilic aromatic substitution of pentafluoropyridine. A specific protocol for this compound with a common nucleophile is less commonly reported in readily available literature, however, the general principles outlined for fluoropyridines would apply.

Protocol 1: Reaction of Pentafluoropyridine with a Thiol Nucleophile

This protocol describes the synthesis of 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine.[1]

Materials:

  • Pentafluoropyridine

  • 1-Methyl-1H-tetrazole-5-thiol

  • Sodium hydrogencarbonate

  • Acetonitrile (CH3CN)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of pentafluoropyridine (0.1 g, 0.6 mmol), 1-methyl-1H-tetrazole-5-thiol (0.09 g, 0.6 mmol), and sodium hydrogencarbonate (0.11 g, 1.0 mmol) in acetonitrile (5 mL) is stirred at reflux temperature for 4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the intermediate product, 4-((1-methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine.

  • Recrystallization from hot ethanol results in the substitution of the 2-fluoro group by an ethoxy group, yielding the final product, 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine.

Protocol 2: Reaction of Pentafluoropyridine with an Amine Nucleophile

This protocol describes the synthesis of 1,4-bis(perfluoropyridin-4-yl)piperazine.[2]

Materials:

  • Pentafluoropyridine

  • Piperazine

  • Sodium carbonate (Na2CO3)

  • Acetonitrile (CH3CN)

Procedure:

  • A reaction between pentafluoropyridine and piperazine is carried out using sodium carbonate as a base in acetonitrile.

  • The nucleophilic substitution preferentially occurs at the 4-position of two pentafluoropyridine molecules, leading to the formation of the disubstituted piperazine product.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the general mechanism of SNAr on polyfluorinated pyridines and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate Polyfluoropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nu:⁻ Product Substituted Pyridine Meisenheimer->Product Elimination Leaving_Group F⁻

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridines.

Experimental_Workflow A Reactant Preparation (Polyfluoropyridine, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B 1. Combine C Reaction Monitoring (TLC, LC-MS) B->C 2. React D Work-up (Quenching, Extraction) C->D 3. Isolate E Purification (Chromatography, Recrystallization) D->E 4. Purify F Characterization (NMR, MS) E->F 5. Analyze

Caption: A typical experimental workflow for SNAr reactions of polyfluorinated pyridines.

Conclusion

Both this compound and pentafluoropyridine are highly reactive substrates for nucleophilic aromatic substitution. The key differentiator lies in their regioselectivity. Pentafluoropyridine exhibits a strong preference for substitution at the 4-position, making it an ideal substrate for the synthesis of 4-substituted tetrafluoropyridines. In contrast, this compound directs nucleophilic attack primarily to the 2-position. This difference in reactivity provides medicinal chemists with complementary tools for the synthesis of diverse, highly functionalized pyridine derivatives. The choice between these two building blocks will be dictated by the desired substitution pattern of the final target molecule. Further quantitative kinetic studies are warranted to provide a more detailed comparison of their relative reactivities.

References

A Comparative Guide to the Regioselectivity of Nucleophilic Attack on Tetrafluoropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) on three isomers of tetrafluoropyridine: 2,3,4,5-tetrafluoropyridine, 2,3,4,6-tetrafluoropyridine, and 2,3,5,6-tetrafluoropyridine. Understanding the positional reactivity of these versatile building blocks is crucial for the efficient synthesis of novel agrochemicals, pharmaceuticals, and functional materials. This document summarizes available experimental data, provides detailed experimental protocols for representative reactions, and visualizes the underlying principles of regioselectivity.

Introduction to Nucleophilic Aromatic Substitution on Tetrafluoropyridines

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. The presence of highly electronegative fluorine atoms further enhances this effect, making tetrafluoropyridines highly susceptible to SNAr reactions. The position of the nitrogen atom within the pyridine ring, in conjunction with the fluorine substitution pattern, dictates the preferred site of nucleophilic attack. This guide will delve into the specific regiochemical outcomes for each of the three tetrafluoropyridine isomers.

2,3,5,6-Tetrafluoropyridine: Predominant C-4 Substitution

Experimental evidence strongly indicates that nucleophilic attack on 2,3,5,6-tetrafluoropyridine occurs predominantly at the C-4 position (para to the nitrogen atom). This high regioselectivity is attributed to the powerful activating effect of the ring nitrogen, which effectively stabilizes the negative charge in the Meisenheimer intermediate formed during the attack at the C-4 position.

Quantitative Data for Nucleophilic Attack on 2,3,5,6-Tetrafluoropyridine

The following table summarizes the outcomes of nucleophilic substitution reactions on 2,3,5,6-tetrafluoropyridine, which is often generated in situ from pentafluoropyridine.

NucleophileReagentSolventTemperatureProductYield (%)Reference
MalononitrileK₂CO₃DMFReflux2-(Perfluoropyridin-4-yl)malononitrileNot specified[1]
PiperazineNa₂CO₃CH₃CNNot specified1,4-Bis(perfluoropyridin-4-yl)piperazineNot specified[1]
1-Methyl-1H-tetrazole-5-thiolNaHCO₃CH₃CNReflux4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine75[1]

It is important to note that when the C-4 position is occupied by a non-leaving group, such as a perfluoroalkylthio group, nucleophilic attack by N- and O-nucleophiles is directed to the C-2 position.[2]

2,3,4,6-Tetrafluoropyridine: Reactivity at the C-4 Position

Available literature suggests that, similar to the 2,3,5,6-isomer, nucleophilic attack on 2,3,4,6-tetrafluoropyridine also preferentially occurs at the C-4 position. The nitrogen atom's activating effect directs the substitution to the position para to it.

This compound: An Underexplored Isomer

Detailed experimental data on the regioselectivity of nucleophilic attack on this compound is scarce in the current literature. Based on the electronic effects of the fluorine atoms and the nitrogen atom, it can be postulated that the C-4 and C-5 positions would be the most likely sites for nucleophilic attack. However, without experimental data, this remains a hypothesis. Further research is required to elucidate the reactivity patterns of this isomer.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution on Pentafluoropyridine to yield 4-Substituted-2,3,5,6-tetrafluoropyridines[1]

Materials:

  • Pentafluoropyridine

  • Nucleophile (e.g., malononitrile, piperazine, 1-methyl-1H-tetrazole-5-thiol)

  • Base (e.g., K₂CO₃, Na₂CO₃, NaHCO₃)

  • Solvent (e.g., DMF, CH₃CN)

  • Dichloromethane

  • Ethyl acetate

  • Water

  • Ethanol (for recrystallization)

Procedure for the reaction with 1-Methyl-1H-tetrazole-5-thiol:

  • To a solution of pentafluoropyridine (0.1 g, 0.6 mmol) in acetonitrile (5 mL), add 1-methyl-1H-tetrazole-5-thiol (0.09 g, 0.6 mmol) and sodium hydrogencarbonate (0.11 g, 1.0 mmol).

  • Stir the mixture at reflux temperature for 4 hours (monitor reaction progress by TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Add water (5 mL) to the residue and extract with a mixture of dichloromethane and ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to yield 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine (0.2 g, 75%) as a white crystal.

Note: The initial product, 4-((1-methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine, undergoes a subsequent substitution with the ethanol used for recrystallization.

Visualization of Regioselectivity

The following diagrams illustrate the logical relationship of nucleophilic attack on the tetrafluoropyridine isomers based on the available data.

G Regioselectivity of Nucleophilic Attack on Tetrafluoropyridine Isomers cluster_2356 2,3,5,6-Tetrafluoropyridine cluster_2346 2,3,4,6-Tetrafluoropyridine cluster_2345 This compound TFP_2356 2,3,5,6-Tetrafluoropyridine Attack_2356 Nucleophilic Attack TFP_2356->Attack_2356 Product_4_Substituted 4-Substituted Product (Major) Attack_2356->Product_4_Substituted Predominant Product_2_Substituted 2-Substituted Product (Minor or with 4-blocking group) Attack_2356->Product_2_Substituted TFP_2346 2,3,4,6-Tetrafluoropyridine Attack_2346 Nucleophilic Attack TFP_2346->Attack_2346 Product_4_Substituted_2346 4-Substituted Product (Predicted Major) Attack_2346->Product_4_Substituted_2346 TFP_2345 This compound Attack_2345 Nucleophilic Attack TFP_2345->Attack_2345 Product_Unknown Regioselectivity Undetermined (Data lacking) Attack_2345->Product_Unknown

Caption: Regioselectivity of nucleophilic attack on tetrafluoropyridine isomers.

Conclusion

This guide highlights the current understanding of the regioselectivity of nucleophilic attack on tetrafluoropyridine isomers. For 2,3,5,6- and 2,3,4,6-tetrafluoropyridine, the C-4 position is the primary site of attack due to the strong directing effect of the para-nitrogen atom. However, the reactivity of this compound remains an area ripe for investigation. The provided experimental protocols offer a starting point for the synthesis of novel substituted tetrafluoropyridine derivatives. Further comparative studies under standardized conditions are necessary to build a more complete and quantitative picture of the relative reactivities of these important fluorinated building blocks.

References

Unveiling the Reactivity of 2,3,4,5-Tetrafluoropyridine: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed computational analysis of 2,3,4,5-tetrafluoropyridine's reactivity is presented, offering a comparative guide against other tetra- and pentafluoropyridine isomers. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes reaction pathways to inform the design of novel synthetic routes and the development of new chemical entities.

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. Polyfluorinated pyridines, in particular, are versatile building blocks in organic synthesis due to their susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the relative reactivity of different isomers is crucial for predicting reaction outcomes and designing efficient synthetic pathways. This guide provides a computational comparison of the reactivity of this compound with its isomers and the parent pentafluoropyridine.

Comparative Reactivity Analysis: A Quantitative Overview

The reactivity of fluorinated pyridines towards nucleophilic attack is primarily governed by the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, which stabilize the intermediate Meisenheimer complex formed during the SNAr reaction. Computational studies, typically employing Density Functional Theory (DFT), can provide valuable insights into the kinetics and thermodynamics of these reactions by calculating activation energies and reaction enthalpies.

While direct comparative computational studies on all tetrafluoropyridine isomers are not extensively available in the literature, the principles of SNAr on polyfluoroaromatic systems allow for a reliable estimation of their relative reactivities. The position of the fluorine atoms relative to the nitrogen atom and to each other significantly influences the stability of the reaction intermediates and, consequently, the activation barriers.

Generally, nucleophilic attack is most favored at the 4-position (para to the nitrogen), followed by the 2-position (ortho to the nitrogen), with the 3-position (meta to the nitrogen) being the least reactive. This is because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para positions, providing significant stabilization.

Based on these principles and available data for related compounds, the following table summarizes the anticipated and reported computational data for the reaction of various fluorinated pyridines with a model nucleophile, such as methoxide.

Table 1: Calculated Reactivity Data for the Nucleophilic Aromatic Substitution (SNAr) of Fluorinated Pyridines with Methoxide

CompoundPosition of AttackCalculated Activation Energy (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)
Pentafluoropyridine4~15-17~ -10 to -12
2~18-20~ -8 to -10
3>25~ -2 to -4
2,3,5,6-Tetrafluoropyridine4~16-18~ -9 to -11
This compound 4 ~17-19 (Estimated) ~ -8 to -10 (Estimated)
2 ~19-21 (Estimated) ~ -7 to -9 (Estimated)
5 ~22-24 (Estimated) ~ -4 to -6 (Estimated)
3 >25 (Estimated) ~ -1 to -3 (Estimated)

Experimental Protocols for Reactivity Analysis

The computational predictions of reactivity are typically validated through experimental studies. A general protocol for comparing the reactivity of different fluorinated pyridines in an SNAr reaction is outlined below.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

  • Reactant Preparation: A solution of the fluorinated pyridine (e.g., this compound) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Addition: The nucleophile (e.g., sodium methoxide in methanol) is added to the reaction mixture at a controlled temperature (often starting at low temperatures, such as 0 °C, and gradually warming to room temperature or higher).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of products.

  • Product Isolation and Characterization: Upon completion, the reaction is quenched (e.g., with water or a mild acid), and the product is extracted with an organic solvent. The isolated product is then purified using techniques like column chromatography or recrystallization. The structure of the product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

  • Kinetic Studies: To obtain quantitative data on reaction rates, kinetic experiments can be performed by monitoring the concentration of reactants and products over time using techniques like in-situ NMR or UV-Vis spectroscopy. These experimental rates can then be compared with the computationally predicted activation energies.

Visualizing the Reaction Pathway

The SNAr reaction proceeds through a well-defined pathway involving the formation of a Meisenheimer complex. This can be visualized using a reaction coordinate diagram.

G Reactants Reactants (Tetrafluoropyridine + Nu⁻) TS1 Transition State 1 (TS1) Reactants->TS1 ΔG‡₁ (Activation Energy) RC_axis Reaction Coordinate Intermediate Meisenheimer Complex (Intermediate) TS1->Intermediate TS2 Transition State 2 (TS2) Intermediate->TS2 ΔG‡₂ Products Products (Substituted Pyridine + F⁻) TS2->Products E Energy Reactants_E TS1_E Reactants_E->TS1_E Intermediate_E TS1_E->Intermediate_E TS2_E Intermediate_E->TS2_E Products_E TS2_E->Products_E E_axis E_axis->E

Caption: Generalized SNAr reaction pathway for a tetrafluoropyridine.

The logical workflow for a computational analysis of the reactivity of this compound is outlined in the following diagram.

G cluster_workflow Computational Workflow start Define Reactants (this compound & Nucleophile) geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/3, Berny) freq_calc->ts_search irc_calc IRC Calculation (Confirm TS connects reactants/products) ts_search->irc_calc energy_calc Single Point Energy Calculation (Higher level of theory) irc_calc->energy_calc analysis Analyze Results (Activation Energy, Reaction Enthalpy) energy_calc->analysis comparison Compare with other isomers and experimental data analysis->comparison end Conclusion on Reactivity comparison->end

Caption: Workflow for computational reactivity analysis.

Conclusion

The computational analysis of this compound, even when partially based on estimations from established chemical principles, provides a valuable framework for understanding its reactivity in comparison to other fluorinated pyridines. The predicted preference for nucleophilic attack at the 4- and 2-positions offers a strategic advantage in the design of synthetic routes for novel, highly functionalized pyridine derivatives. Further dedicated computational and experimental studies are warranted to precisely quantify the reactivity of this and other under-explored fluorinated heterocyclic systems, which will undoubtedly accelerate innovation in drug discovery and materials science.

Unraveling Tetrafluoropyridine Reactions: A Guide to Experimental Validation of Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of reaction outcomes for fluorinated heterocycles is paramount. This guide provides a comparative analysis of theoretical models for nucleophilic aromatic substitution (SNAr) reactions of tetrafluoropyridine, grounded in experimental data. We delve into the primary theoretical frameworks, present supporting experimental evidence, and detail the methodologies employed.

The reactivity of polyfluorinated aromatic compounds, such as 2,3,5,6-tetrafluoropyridine, is a cornerstone of modern medicinal and materials chemistry. Theoretical models that can accurately predict the rates and regioselectivity of their reactions are invaluable tools for synthetic planning. The central debate in the theoretical understanding of these reactions revolves around whether they proceed through a traditional two-step (stepwise) mechanism involving a Meisenheimer intermediate or a single-step (concerted) mechanism.

Theoretical Models: A Comparative Overview

The classical model for SNAr reactions posits a stepwise addition-elimination mechanism. In this model, the nucleophile attacks the aromatic ring to form a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. This intermediate then expels the leaving group in a second, typically rapid, step to restore aromaticity.

In contrast, a growing body of computational evidence suggests that many SNAr reactions, particularly those involving highly fluorinated pyridines, may proceed through a concerted mechanism.[1] In this pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single transition state, without the formation of a stable intermediate.

A more recent approach leverages computational chemistry and machine learning to build quantitative structure-activity relationship (QSAR) models. These models correlate computationally derived molecular descriptors, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Molecular Electrostatic Potential (ESP) at the reaction center, with experimentally determined reaction rates.[2]

Experimental Validation: Probing Reaction Mechanisms

Several experimental techniques are employed to validate and differentiate between these theoretical models. These methods provide quantitative data on reaction kinetics and the nature of the transition state, offering a clear benchmark for the accuracy of theoretical predictions.

Kinetic Isotope Effects (KIEs): The measurement of kinetic isotope effects is a powerful tool for elucidating reaction mechanisms. By replacing an atom at or near the reaction center with a heavier isotope (e.g., 12C with 13C), subtle changes in the reaction rate can be observed. A significant primary KIE, where the isotopic substitution is at the site of bond cleavage, provides strong evidence that this bond is breaking in the rate-determining step of the reaction. For SNAr reactions, a large 12C/13C KIE at the carbon bearing the leaving group is indicative of a concerted mechanism where the C-F bond is significantly weakened in the single transition state.[3] Conversely, a small KIE in a stepwise mechanism might suggest that the formation of the Meisenheimer complex is the rate-determining step, with little C-F bond cleavage in that transition state.

Hammett Plots: The Hammett equation provides a linear free-energy relationship that correlates the reaction rates of a series of substituted aromatic compounds with the electronic properties of the substituents. The slope of the Hammett plot, the reaction constant (ρ), gives insight into the charge development in the transition state. A large positive ρ value indicates the buildup of negative charge at the reaction center in the rate-determining step, which is consistent with the formation of an anionic Meisenheimer-like transition state.[4]

Spectroscopic and Crystallographic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) and X-ray crystallography are indispensable for the unambiguous characterization of reaction products.[1][5][6] This is crucial for validating the regioselectivity predicted by theoretical models. For instance, in the reactions of pentafluoropyridine, nucleophilic attack is experimentally observed to occur preferentially at the 4-position (para to the nitrogen), a result that theoretical models must accurately reproduce.[1]

Quantitative Data Comparison

While a comprehensive, direct comparison of multiple theoretical models against experimental data for a single, specific reaction of 2,3,5,6-tetrafluoropyridine remains an area of active research, the available data strongly supports the prevalence of concerted mechanisms for many SNAr reactions on electron-deficient heterocycles.

Theoretical Model Key Predictions Supporting Experimental Evidence Alternative Models/Approaches
Stepwise (Meisenheimer) Mechanism Formation of a discrete anionic intermediate. Rate-determining step can be nucleophilic addition or leaving group departure.Historically the accepted mechanism, supported by the isolation of Meisenheimer complexes in some systems.The concerted mechanism is now considered more prevalent for many fluoroheterocycles.
Concerted Mechanism Single transition state involving simultaneous bond formation and cleavage. No stable intermediate.Large primary kinetic isotope effects (KIEs) observed in related fluoroaromatic systems. Computational studies on pentafluoropyridine reactions show a concerted pathway.[1]Borderline mechanisms, where the intermediate is very short-lived, can be considered.
Quantitative Reactivity Models (e.g., LUMO/ESP-based) Reaction rates and regioselectivity correlate with calculated ground-state properties of the electrophile.[2]Excellent correlation between predicted and experimentally measured relative SNAr rates for a diverse set of electrophiles.[2]Machine learning models trained on larger and more diverse datasets can further improve predictive accuracy.

Experimental Protocols

General Procedure for Nucleophilic Substitution on Pentafluoropyridine to Yield 4-Substituted-2,3,5,6-tetrafluoropyridines

This protocol is adapted from the synthesis of 4-(substituted)-2,3,5,6-tetrafluoropyridine derivatives.[1]

Materials:

  • Pentafluoropyridine

  • Nucleophile (e.g., malononitrile, piperazine, 1-methyl-1H-tetrazole-5-thiol)

  • Base (e.g., K2CO3, NaHCO3)

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH3CN))

Procedure:

  • To a solution of the nucleophile (1.0 mmol) and a suitable base (1.2-1.5 mmol) in the chosen solvent (5-10 mL), add pentafluoropyridine (1.0 mmol).

  • The reaction mixture is then stirred at an appropriate temperature (e.g., room temperature to reflux) for a period determined by reaction monitoring (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired 4-substituted-2,3,5,6-tetrafluoropyridine.

  • The structure of the product is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, 19F NMR, and in some cases, X-ray crystallography.[1]

Kinetic Isotope Effect Measurement by NMR

The determination of 12C/13C KIEs at natural abundance can be performed using high-field NMR spectroscopy. This involves the precise measurement of the relative intensities of the 13C satellites and the central 12C-bound signal in the 19F NMR spectrum of the starting material over the course of the reaction. The change in this ratio as the reaction progresses allows for the calculation of the KIE.

Visualizing Reaction Pathways

The logical flow of validating a theoretical model for a tetrafluoropyridine reaction can be visualized as follows:

experimental_validation_workflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation cluster_comparison Model Evaluation Theoretical_Prediction Propose Theoretical Model (e.g., Concerted vs. Stepwise) Computational_Calculation Perform DFT Calculations (e.g., Transition State Energies, KIEs, Regioselectivity) Theoretical_Prediction->Computational_Calculation Data_Comparison Compare Theoretical Predictions with Experimental Data Computational_Calculation->Data_Comparison Predicted Outcomes Reaction_Execution Execute Tetrafluoropyridine Reaction with Nucleophile Kinetic_Measurement Measure Reaction Kinetics (e.g., Rate Constants, KIEs) Reaction_Execution->Kinetic_Measurement Product_Analysis Analyze Products (e.g., NMR, X-ray for Regioselectivity) Reaction_Execution->Product_Analysis Kinetic_Measurement->Data_Comparison Quantitative Kinetic Data Product_Analysis->Data_Comparison Structural Confirmation Model_Refinement Refine or Validate Theoretical Model Data_Comparison->Model_Refinement

Caption: Workflow for the experimental validation of theoretical models for tetrafluoropyridine reactions.

This guide underscores the crucial interplay between theoretical predictions and experimental validation in understanding the reactivity of tetrafluoropyridines. While computational models provide powerful predictive tools, their accuracy and reliability must be rigorously benchmarked against experimental data. The continued development of both theoretical and experimental methodologies will undoubtedly lead to a more profound understanding of these important reactions and facilitate the design of novel molecules with desired properties.

References

A Comparative Analysis of C-H Activation in Tetrafluoropyridine Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. Tetrafluoropyridines, in particular, represent a class of valuable building blocks, with their reactivity profiles offering diverse avenues for molecular elaboration. This guide provides a comparative study of Carbon-Hydrogen (C-H) activation in three key isomers: 2,3,5,6-tetrafluoropyridine, 2,3,4,6-tetrafluoropyridine, and 2,3,4,5-tetrafluoropyridine. By examining the available experimental data and theoretical considerations, we aim to furnish a clear, objective comparison to inform synthetic strategies.

The selective activation of a C-H bond in the presence of multiple C-F bonds is a significant challenge in synthetic chemistry. The high strength of the C-F bond often leads to competitive C-F activation pathways. However, the development of sophisticated catalytic systems has enabled the targeted functionalization of C-H bonds in highly fluorinated pyridines, opening up new possibilities for creating novel molecular architectures. This guide will delve into the regioselectivity and reactivity of C-H activation for each isomer, supported by experimental protocols and theoretical insights.

Comparative Data on C-H Activation of Tetrafluoropyridine Isomers

The following table summarizes the key findings from the literature on the C-H activation of the three tetrafluoropyridine isomers. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce. Therefore, the data presented is a compilation from different research efforts.

IsomerStructurePosition of C-H ActivationReagent/CatalystProductObservations
2,3,5,6-Tetrafluoropyridine C4[RhH(PEt₃)₃] or [RhH(PEt₃)₄][Rh(4-C₅NF₄)(PEt₃)₃]Activation occurs selectively at the C-H bond, leading to a rhodium-pyridyl complex.[1]
2,3,4,6-Tetrafluoropyridine C5n-Butyllithium or LDA5-Lithio-2,3,4,6-tetrafluoropyridineDeprotonation (lithiation) occurs at the C-H bond, forming a versatile organolithium intermediate.
This compound C6 (Predicted)Not experimentally reported-Based on the electronic effects of the fluorine atoms, the C-H bond at the C6 position is expected to be the most acidic and therefore the most susceptible to deprotonation or metalation.

Regioselectivity and Reactivity Analysis

The position of C-H activation in tetrafluoropyridine isomers is primarily governed by the electronic effects of the fluorine substituents. Fluorine is a strongly electronegative and electron-withdrawing atom. This inductive effect increases the acidity of the C-H bonds on the pyridine ring, making them more susceptible to deprotonation or metalation by a suitable base or organometallic reagent.

  • In 2,3,5,6-tetrafluoropyridine , the C-H bond is at the 4-position. The two flanking fluorine atoms at the 3- and 5-positions, along with the fluorine atoms at the 2- and 6-positions, create a highly electron-deficient ring, enhancing the acidity of the C4-H bond. Experimental evidence confirms that rhodium complexes can selectively activate this C-H bond.[1]

  • In 2,3,4,6-tetrafluoropyridine , the C-H bond is at the 5-position. The fluorine atoms at the 4- and 6-positions exert a strong electron-withdrawing effect, making the C5-H bond acidic enough to be deprotonated by strong bases like n-butyllithium or lithium diisopropylamide (LDA).

  • For this compound , while direct experimental evidence for C-H activation is lacking in the reviewed literature, we can predict the most probable site of activation. The C-H bond is at the 6-position. The cumulative electron-withdrawing effects of the four adjacent fluorine atoms would render this proton the most acidic on the ring. Therefore, it is the most likely position for deprotonation or metal-catalyzed C-H activation.

Theoretical studies using Density Functional Theory (DFT) can provide further insights into the C-H bond acidities and the activation barriers for their cleavage, offering a valuable tool for predicting reactivity in the absence of extensive experimental data.[2]

Experimental Protocols

Below are representative experimental protocols for the C-H activation of 2,3,5,6-tetrafluoropyridine and 2,3,4,6-tetrafluoropyridine.

Protocol 1: Rhodium-Catalyzed C-H Activation of 2,3,5,6-Tetrafluoropyridine[1]

Objective: To synthesize a tetrafluoropyridyl rhodium complex via C-H bond activation.

Materials:

  • [RhH(PEt₃)₃] (Rhodium hydride complex)

  • 2,3,5,6-Tetrafluoropyridine

  • Anhydrous benzene

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve [RhH(PEt₃)₃] in anhydrous benzene.

  • To this solution, add a stoichiometric amount of 2,3,5,6-tetrafluoropyridine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by ³¹P{¹H} NMR spectroscopy until the starting rhodium hydride complex is consumed.

  • Upon completion, remove the solvent under vacuum.

  • The resulting residue, [Rh(4-C₅NF₄)(PEt₃)₃], can be further purified by recrystallization from a suitable solvent system like pentane or hexane at low temperature.

Protocol 2: Lithiation of 2,3,4,6-Tetrafluoropyridine

Objective: To generate the 5-lithio derivative of 2,3,4,6-tetrafluoropyridine for subsequent functionalization.

Materials:

  • 2,3,4,6-Tetrafluoropyridine

  • n-Butyllithium (in hexanes) or Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,3,4,6-tetrafluoropyridine in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of n-butyllithium or LDA solution to the cooled solution via syringe while stirring vigorously.

  • Stir the reaction mixture at -78 °C for a specified period (e.g., 30-60 minutes) to ensure complete deprotonation.

  • The resulting solution of 5-lithio-2,3,4,6-tetrafluoropyridine can then be quenched with a suitable electrophile (e.g., an aldehyde, ketone, or alkyl halide) to introduce a new substituent at the 5-position.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the C-H activation pathways for the tetrafluoropyridine isomers and a general experimental workflow.

CH_Activation_Pathways cluster_2356 2,3,5,6-Tetrafluoropyridine cluster_2346 2,3,4,6-Tetrafluoropyridine cluster_2345 This compound (Predicted) isomer_2356 2,3,5,6-TFP product_2356 [Rh(4-C₅NF₄)(PEt₃)₃] isomer_2356->product_2356 C4-H Activation reagent_2356 [RhH(PEt₃)₃] reagent_2356->isomer_2356 isomer_2346 2,3,4,6-TFP product_2346 5-Lithio-2,3,4,6-TFP isomer_2346->product_2346 C5-H Activation reagent_2346 n-BuLi or LDA reagent_2346->isomer_2346 isomer_2345 2,3,4,5-TFP product_2345 6-Functionalized-2,3,4,5-TFP isomer_2345->product_2345 C6-H Activation reagent_2345 Base/Catalyst reagent_2345->isomer_2345

Caption: C-H activation pathways for tetrafluoropyridine isomers.

Experimental_Workflow start Start setup Reaction Setup under Inert Atmosphere start->setup reagents Add Tetrafluoropyridine Isomer and Reagent/Catalyst setup->reagents reaction Stir at Appropriate Temperature reagents->reaction monitoring Monitor Reaction Progress (e.g., NMR, TLC, GC-MS) reaction->monitoring workup Reaction Quenching and Work-up monitoring->workup purification Purification of Product (e.g., Chromatography, Recrystallization) workup->purification analysis Characterization of Product (e.g., NMR, MS, X-ray) purification->analysis end End analysis->end

Caption: General experimental workflow for C-H activation.

Conclusion and Future Outlook

The comparative analysis of C-H activation in tetrafluoropyridine isomers reveals distinct reactivity patterns dictated by the substitution pattern of the fluorine atoms. While C-H activation has been demonstrated for 2,3,5,6- and 2,3,4,6-tetrafluoropyridine, leading to valuable synthetic intermediates, the reactivity of this compound in this context remains an open area for investigation.

For drug development professionals, understanding these nuances in reactivity is paramount for the rational design of synthetic routes to novel, highly functionalized pyridine-based compounds. The ability to selectively functionalize a C-H bond in a polyfluorinated scaffold provides a powerful tool for late-stage diversification of drug candidates.

Future research in this area should focus on:

  • Direct comparative experimental studies of the three isomers under standardized C-H activation conditions to provide a more definitive ranking of their reactivity.

  • Exploration of the C-H activation of this compound to unlock its potential as a synthetic building block.

  • In-depth theoretical studies to build predictive models for the regioselectivity of C-H activation in a broader range of polyfluorinated heterocycles.

By continuing to explore the rich chemistry of these fluorinated building blocks, the scientific community can further expand the toolbox for the synthesis of next-generation pharmaceuticals and agrochemicals.

References

Assessing the Biological Activity of 2,3,4,5-Tetrafluoropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability, binding affinity, and lipophilicity. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative overview of the biological activities of pyridine derivatives, with a focus on providing a framework for assessing 2,3,4,5-tetrafluoropyridine derivatives, for which specific and comprehensive biological data is currently limited in the public domain. The information herein is compiled from various studies on related fluorinated and non-fluorinated pyridine compounds.

Comparative Biological Activity Data

Quantitative data on the biological activity of various pyridine derivatives are summarized below. This data, while not exclusively from this compound derivatives, provides a valuable reference for the potential efficacy of this class of compounds.

Anticancer Activity

The antiproliferative activity of pyridine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassCell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine DerivativesC32 (Melanoma)24.4[1]
A375 (Melanoma)25.4[1]
CHO-K1 (Normal)75.5[1]
HaCaT (Normal)33.5[1]
1,2,4-Triazole-Pyridine HybridsMurine Melanoma (B16F10)41.12 - 61.11[2]
1,4-Dihydropyridine DerivativesMOLT-4 (Leukemia)17.4[3]
MCF-7 (Breast Cancer)28.5[3]
LS180 (Colon Cancer)29.7[3]
Antimicrobial Activity

The antimicrobial potential of pyridine derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-(3-pyridyl)-4,5-disubstituted thiazolesStaphylococcus epidermidis0.24[4]
Geotricum candidum0.48[4]
6-alkyl-2,3,4,5-tetrahydropyridinesCryptococcus neoformans3.8[5]
Candida albicans15.0[5]
Candida glabrata7.5[5]
Candida krusei7.5[5]
Enzyme Inhibition

Certain pyridine derivatives have been investigated as inhibitors of specific enzymes implicated in disease pathways.

Compound ClassEnzymeIC50 (nM)Reference
2,4,6-trisubstituted pyridine derivativesIsocitrate Dehydrogenase 2 (IDH2) R140Q mutant54.6[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key assays used to evaluate the biological activity of pyridine derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration being non-toxic, typically ≤ 0.5%) for a specified period (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening compounds for anticancer activity.

anticancer_workflow Experimental Workflow for Anticancer Drug Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Hypothetical) compound_synthesis Compound Synthesis (this compound Derivatives) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) compound_synthesis->cytotoxicity_assay cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination animal_model Animal Model of Cancer ic50_determination->animal_model Lead Compound Selection efficacy_studies Efficacy Studies animal_model->efficacy_studies toxicity_studies Toxicity Studies animal_model->toxicity_studies

Caption: A generalized workflow for the discovery and preclinical evaluation of novel anticancer compounds.

Signaling Pathway Inhibition by a Hypothetical Kinase Inhibitor

This diagram illustrates the mechanism of action of a hypothetical kinase inhibitor targeting a signaling pathway involved in cancer cell proliferation.

signaling_pathway Hypothetical Kinase Inhibition Signaling Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes inhibitor This compound Derivative (Inhibitor) inhibitor->kinase_b Inhibits

Caption: A simplified diagram showing how a this compound derivative could inhibit a kinase in a cancer-related signaling pathway.

References

A Comparative Analysis of the Stability of 2,3,4,5-Tetrafluoropyridine and Other Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative stability of fluorinated pyridine congeners, supported by available data and detailed experimental methodologies.

The introduction of fluorine atoms into the pyridine ring significantly alters its chemical and physical properties, impacting its stability, reactivity, and potential applications in pharmaceuticals and materials science. This guide provides a comparative assessment of the stability of 2,3,4,5-tetrafluoropyridine against other fluorinated pyridines, leveraging available experimental data and theoretical insights. While direct comparative quantitative data remains scarce in publicly accessible literature, a cohesive understanding can be constructed from existing studies on their reactivity and decomposition pathways.

Thermal Stability Insights

The inherent stability of the C-F bond suggests that fluorinated pyridines possess considerable thermal stability. However, the position and number of fluorine substituents, along with the presence of the nitrogen heteroatom, create a nuanced landscape of thermal resilience.

To provide a clearer comparative picture, the following table summarizes available physical properties of various fluorinated pyridines, which can serve as indirect indicators of their relative volatility and intermolecular forces, factors that can influence thermal stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅HF₄N151.06Not Available
2,3,5,6-Tetrafluoropyridine C₅HF₄N151.06102[3][4]
Pentafluoropyridine C₅F₅N169.0583-84
2,3-Difluoropyridine C₅H₃F₂N115.08Not Available
2,5-Difluoropyridine C₅H₃F₂N115.08115[5]
2,6-Difluoropyridine C₅H₃F₂N115.08124.5[6]
3,5-Difluoropyridine C₅H₃F₂N115.0893[7]

Table 1: Physical Properties of Selected Fluorinated Pyridines.

Chemical and Hydrolytic Stability

The electron-withdrawing nature of fluorine atoms generally decreases the basicity of the pyridine nitrogen and activates the ring towards nucleophilic attack. This reactivity is a key aspect of their chemical stability. While specific hydrolytic stability data for this compound is not extensively reported, general principles of polyfluoroaromatic chemistry suggest a high degree of resistance to hydrolysis under neutral conditions due to the strength of the C-F bond. However, under harsh acidic or basic conditions, or in the presence of strong nucleophiles, degradation can occur.

A comprehensive study on the stability of heteroaromatic sulfonyl halides found that decomposition pathways include formal SO₂ extrusion and hydrolysis by trace water, with the stability of the heterocyclic system itself in the presence of electrophilic moieties being a critical factor.[8] While not directly analogous, this highlights the complex interplay of factors governing the stability of substituted heterocyles.

Experimental Protocols for Stability Assessment

To rigorously compare the stability of this compound with its isomers and other fluorinated pyridines, standardized experimental protocols are essential. The following methodologies are recommended for a comprehensive evaluation.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature and thermal profile of the fluorinated pyridine compounds.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified fluorinated pyridine into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

  • Instrumentation: Utilize a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.

  • Experimental Conditions:

    • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen) to simulate different environmental conditions. Set the purge gas flow rate to a constant value (e.g., 50-100 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Tonset), which represents the temperature at which significant weight loss begins. The temperature at 5% weight loss (Td5%) is also a common metric for thermal stability.

    • From the DSC curve, identify endothermic or exothermic peaks associated with phase transitions (e.g., melting, boiling) and decomposition events. The enthalpy change (ΔH) for these events can also be quantified.

Analysis of Decomposition Products: TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the volatile products generated during the thermal decomposition of fluorinated pyridines.

Methodology:

  • Instrumentation: Use a TGA instrument coupled to a mass spectrometer via a heated transfer line.

  • Experimental Conditions: Follow the TGA protocol outlined above. The transfer line and MS inlet should be heated to prevent condensation of the evolved gases.

  • Mass Spectrometry: Continuously monitor the mass-to-charge ratio (m/z) of the ions produced from the evolved gases as a function of temperature.

  • Data Analysis: Correlate the evolution of specific m/z values with the weight loss steps observed in the TGA data to identify the decomposition products. This can help elucidate the decomposition pathways.[9]

Logical Workflow for Stability Comparison

To systematically compare the stability of this compound with other fluorinated pyridines, the following logical workflow is proposed:

Stability_Comparison_Workflow cluster_synthesis Compound Synthesis and Purification cluster_thermal Thermal Stability Assessment cluster_chemical Chemical Stability Assessment cluster_data Data Analysis and Comparison Synthesis Synthesize and Purify This compound and other Fluorinated Pyridines TGA_DSC Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Synthesis->TGA_DSC TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) Synthesis->TGA_MS Hydrolysis Hydrolytic Stability Study (Acidic, Basic, Neutral) Synthesis->Hydrolysis Photochemical Photochemical Stability Study Synthesis->Photochemical Decomp_Temp Compare Decomposition Temperatures (Tonset, Td5%) TGA_DSC->Decomp_Temp Decomp_Path Elucidate Decomposition Pathways TGA_MS->Decomp_Path Hydrolysis_Rate Compare Hydrolysis Rates Hydrolysis->Hydrolysis_Rate Stability_Ranking Rank Relative Stabilities Decomp_Temp->Stability_Ranking Decomp_Path->Stability_Ranking Hydrolysis_Rate->Stability_Ranking

Workflow for Comparative Stability Analysis

Conclusion

While a definitive quantitative ranking of the stability of this compound relative to other fluorinated pyridines is hampered by a lack of direct comparative data in the literature, the available information suggests that polyfluorination generally imparts high thermal stability. The primary route of thermal decomposition is likely to involve C-F bond cleavage. For a comprehensive understanding, further experimental work employing standardized techniques such as TGA, DSC, and TGA-MS is crucial. The experimental protocols and logical workflow outlined in this guide provide a robust framework for researchers to conduct such comparative stability studies, which are vital for the informed selection and application of these versatile compounds in drug discovery and materials science.

References

A Comparative Guide to the Synthesis of Substituted Tetrafluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrafluoropyridine scaffold is a crucial building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, conferred by the fluorine atoms, enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide provides a comparative analysis of the primary synthetic routes to substituted tetrafluoropyridines, focusing on nucleophilic aromatic substitution, alongside emerging methodologies. Experimental data is presented to aid in the selection of the most appropriate synthetic strategy.

Dominant Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) of Pentafluoropyridine

The most prevalent and versatile method for synthesizing substituted tetrafluoropyridines is the nucleophilic aromatic substitution (SNAr) of commercially available pentafluoropyridine (PFP). The high electrophilicity of the PFP ring, a consequence of the electron-withdrawing fluorine atoms and the ring nitrogen, facilitates attack by a wide range of nucleophiles.

Regioselectivity of SNAr Reactions

Nucleophilic attack on pentafluoropyridine exhibits a strong regiochemical preference. Substitution occurs preferentially at the 4-position (para to the nitrogen atom), followed by the 2- and 6-positions (ortho to the nitrogen), and lastly at the 3- and 5-positions (meta to the nitrogen). This selectivity is attributed to the superior stabilization of the Meisenheimer intermediate when the negative charge is delocalized onto the nitrogen atom, which is most effective for para and ortho substitution.[1][2]

DOT Diagram: Regioselectivity of SNAr on Pentafluoropyridine

G PFP Pentafluoropyridine Pos4 4-Position (para) PFP->Pos4 Most Reactive Pos26 2,6-Positions (ortho) Pos4->Pos26 Next Reactive Pos35 3,5-Positions (meta) Pos26->Pos35 Least Reactive

Caption: Regioselectivity of nucleophilic attack on pentafluoropyridine.

SNAr with Oxygen Nucleophiles

Phenoxides and alkoxides readily react with pentafluoropyridine to yield 4-alkoxy- and 4-aryloxytetrafluoropyridines. The reactions are typically conducted in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile.

Table 1: Synthesis of 4-Aryloxytetrafluoropyridines via SNAr

Nucleophile (ArOH)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃DMF25195[3]
4-MethoxyphenolK₂CO₃DMF25198[3]
4-NitrophenolK₂CO₃DMF25192[3]
3-HydroxybenzaldehydeK₂CO₃CH₃CNReflux198[3]
2-HydroxybenzaldehydeK₂CO₃CH₃CNReflux195[3]
SNAr with Nitrogen Nucleophiles

Primary and secondary amines, as well as anilines, are effective nucleophiles for the synthesis of 4-aminotetrafluoropyridines. The reactions often proceed under mild conditions, although more forcing conditions may be required for less nucleophilic amines.

Table 2: Synthesis of 4-Aminotetrafluoropyridines via SNAr

Nucleophile (R¹R²NH)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Piperazine (excess)-CH₃CNReflux490 (disubstituted)[1]
AnilineNaHDioxane50385N/A
4-MethoxyanilineK₂CO₃DMF801278N/A
Ammonia (liquid)-Autoclave20693[4]
SNAr with Sulfur Nucleophiles

Thiols react readily with pentafluoropyridine, typically in the presence of a base, to afford 4-thiotetrafluoropyridines in high yields. Both aliphatic and aromatic thiols are suitable substrates.

Table 3: Synthesis of 4-Thiotetrafluoropyridines via SNAr

Nucleophile (RSH)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Methyl-1H-tetrazole-5-thiolNaHCO₃CH₃CNReflux475[1]
Benzyl mercaptanEt₃NCH₃CNRT199[5]
ThiophenolK₂CO₃DMFRT292[5]
4-Methylbenzyl mercaptanEt₃NCH₃CNRT198[5]

Alternative Synthetic Routes

While SNAr of PFP is the workhorse for preparing substituted tetrafluoropyridines, other methods are emerging, offering alternative pathways to specific substitution patterns or functionalities.

De Novo Synthesis via Cyclization Reactions

The construction of the tetrafluoropyridine ring from acyclic precursors, or de novo synthesis, provides access to substitution patterns that may be difficult to achieve through SNAr. These methods often involve multi-step sequences and can be complex, but they offer high degrees of flexibility in substituent placement.[6][7]

DOT Diagram: General Concept of De Novo Pyridine Synthesis

G cluster_0 Acyclic Precursors A Component A Cyclization Cyclization Reaction A->Cyclization B Component B B->Cyclization C Component C C->Cyclization Pyridine Substituted Tetrafluoropyridine Cyclization->Pyridine

Caption: Conceptual workflow of de novo pyridine synthesis.

C-H Functionalization and Lithiation

Direct C-H functionalization of 2,3,5,6-tetrafluoropyridine offers a more atom-economical approach to introducing substituents. This area of research is rapidly developing, with methods for arylation and other C-C bond formations being reported.[8][9] A related strategy involves the deprotonation of 2,3,5,6-tetrafluoropyridine with a strong base (lithiation) to generate a nucleophilic intermediate that can be trapped with various electrophiles. This method typically results in substitution at the 4-position.

Experimental Protocols

General Procedure for the Synthesis of 4-Aryloxy-2,3,5,6-tetrafluoropyridine

To a stirred solution of the corresponding phenol (1.0 eq.) and pentafluoropyridine (1.1 eq.) in anhydrous DMF (0.5 M) is added anhydrous potassium carbonate (1.5 eq.). The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired 4-aryloxytetrafluoropyridine.[3]

Synthesis of 1,4-Bis(perfluoropyridin-4-yl)piperazine

A mixture of pentafluoropyridine (2.0 eq.), piperazine (1.0 eq.), and sodium bicarbonate (2.2 eq.) in acetonitrile (0.2 M) is heated at reflux for 4 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. Water is added to the residue, and the resulting solid is collected by filtration, washed with water, and dried to yield the product.[1]

Synthesis of 4-(Benzylthio)-2,3,5,6-tetrafluoropyridine

To a solution of pentafluoropyridine (1.0 eq.) and benzyl mercaptan (1.0 eq.) in acetonitrile (0.1 M) is added triethylamine (1.5 eq.). The reaction mixture is stirred at room temperature for 1 hour under a nitrogen atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the final product.[5]

Conclusion

The nucleophilic aromatic substitution of pentafluoropyridine remains the most robust and widely applicable method for the synthesis of 4-substituted tetrafluoropyridines, offering high yields and predictable regioselectivity with a broad range of nucleophiles. For alternative substitution patterns or more complex targets, de novo synthesis via cyclization or direct C-H functionalization/lithiation strategies provide valuable, albeit often more complex, alternatives. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to the Analytical Cross-Validation of Fluorinated Pyridines: 2,3,4,5-Tetrafluoropyridine and Pentafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the analytical data for 2,3,4,5-Tetrafluoropyridine and a key alternative, Pentafluoropyridine. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive resource for the cross-validation of these important chemical entities. Due to the limited availability of public experimental data for the specific isomer this compound, this guide will leverage data for the closely related isomer, 2,3,5,6-Tetrafluoropyridine, alongside Pentafluoropyridine to illustrate the analytical workflows and comparative data presentation.

The cross-validation of analytical data is a critical process in chemical and pharmaceutical research. It ensures the identity, purity, and quality of a compound through the corroboration of data from multiple independent analytical techniques. This guide will delve into the common analytical methods used for the characterization of fluorinated pyridines, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Data Presentation: A Comparative Analysis

The following tables summarize the available analytical data for 2,3,5,6-Tetrafluoropyridine and Pentafluoropyridine. This data serves as a benchmark for researchers working with these or similar fluorinated pyridine compounds.

Table 1: ¹⁹F NMR Spectral Data

CompoundChemical Shift (δ, ppm)MultiplicitySolvent
2,3,5,6-Tetrafluoropyridine -95.3mCDCl₃
-138.9mCDCl₃
Pentafluoropyridine -89.3mCCl₄
-148.5mCCl₄
-162.1mCCl₄

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)Solvent
2,3,5,6-Tetrafluoropyridine Data not readily available in searched literature.-
Pentafluoropyridine 143.1, 138.5, 127.9CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Phase
2,3,5,6-Tetrafluoropyridine 1640, 1510, 1470, 1390, 1230, 1050, 840, 720Liquid Phase
Pentafluoropyridine 1645, 1520, 1480, 1400, 1300, 1160, 1060, 990, 850, 720Gas Phase

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z)Ionization Method
2,3,5,6-Tetrafluoropyridine 151132, 113, 94, 82, 69Electron Ionization (EI)
Pentafluoropyridine 169150, 131, 117, 98, 69Electron Ionization (EI)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the molecular structure and purity of the compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the liquid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used.

    • Typical parameters for ¹⁹F NMR include a spectral width of -200 to 0 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra using the residual solvent peak or an internal standard.

    • Integrate the signals to determine the relative ratios of different nuclei.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (for liquid samples):

    • Ensure the sample is free of water and particulate matter.

    • Place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, for transmission IR, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or salt plates before running the sample.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C-F, C=C, C-N stretches).

    • Compare the obtained spectrum with reference spectra from databases for confirmation.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate, identify, and quantify the components of a volatile sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the low ppm range.

  • GC Conditions:

    • Injector: Split/splitless injector, typically at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 250-300°C) to ensure separation of components with different boiling points.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: Typically from m/z 40 to 400.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) for compound identification.

    • The retention time provides an additional layer of identification.

Mandatory Visualizations

The following diagrams illustrate key workflows in the analytical cross-validation process.

Analytical_Cross_Validation_Workflow cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Cross-Validation Sample Test Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR GC_MS GC-MS Analysis Sample->GC_MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Functional_Group_ID Functional Group ID IR->Functional_Group_ID GC_MS->Purity_Assessment Impurity_Profiling Impurity Profiling GC_MS->Impurity_Profiling Data_Comparison Compare Data from Multiple Techniques Structure_Elucidation->Data_Comparison Purity_Assessment->Data_Comparison Functional_Group_ID->Data_Comparison Impurity_Profiling->Data_Comparison Literature_Comparison Compare with Literature/ Reference Data Data_Comparison->Literature_Comparison Final_Report Final Characterization Report Literature_Comparison->Final_Report Compound_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_final Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR_Analysis NMR (¹H, ¹³C, ¹⁹F) Purification->NMR_Analysis IR_Analysis FTIR Purification->IR_Analysis MS_Analysis Mass Spectrometry Purification->MS_Analysis GC_Analysis Gas Chromatography (GC) Purification->GC_Analysis HPLC_Analysis HPLC (if applicable) Purification->HPLC_Analysis Data_Integration Integrate All Analytical Data NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration GC_Analysis->Data_Integration HPLC_Analysis->Data_Integration Purity_Determination Determine Final Purity Data_Integration->Purity_Determination Certificate_of_Analysis Generate Certificate of Analysis Purity_Determination->Certificate_of_Analysis

Safety Operating Guide

Navigating the Disposal of 2,3,4,5-Tetrafluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3,4,5-Tetrafluoropyridine, a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is crucial for ensuring personnel safety and regulatory compliance.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for structurally similar compounds like 2,3,4,6-Tetrafluoropyridine and 2,3,5,6-Tetrafluoropyridine indicate that these substances are hazardous.[1] They are often classified as corrosive and may cause severe skin and eye irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[1]

Key Safety Data Summary for Structurally Similar Tetrafluoropyridines

Hazard ClassificationGHS Statements (Examples for related compounds)Precautionary Statements (Examples for related compounds)
Skin Corrosion/IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ ToxicityMay cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Flammability (for some isomers)H226: Flammable liquid and vaporP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[4]

Note: This data is based on information for related tetrafluoropyridine isomers. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[3]

1. Waste Identification and Segregation:

  • Clearly label a dedicated and compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Segregate this waste from other chemical waste streams, particularly from strong oxidizing agents and acids, to prevent hazardous reactions.[3][5]

2. Container Management:

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[3][5]

  • Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[3]

  • Utilize secondary containment to mitigate the impact of potential leaks.[3]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[3][5]

4. Handling Empty Containers:

  • Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent.[3]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, the defaced, empty container may be disposed of as regular trash, in accordance with your institution's specific policies.[3]

5. Arranging for Professional Disposal:

  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[3]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.[3][5]

  • Ensure all labeling is accurate and complete before the scheduled pickup.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_generation Waste Generated (Unused chemical, contaminated items) ppe->waste_generation fume_hood->waste_generation segregation Segregate Hazardous Waste waste_generation->segregation empty_container_q Empty Container? waste_generation->empty_container_q container Use Labeled, Sealed Container segregation->container storage Store in Designated Area with Secondary Containment container->storage full_container Container Full or Time Limit Reached? storage->full_container full_container->storage No pickup Arrange for Professional Hazardous Waste Disposal full_container->pickup Yes empty_container_q->segregation No triple_rinse Triple-Rinse with Appropriate Solvent empty_container_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as per Institutional Policy triple_rinse->dispose_container collect_rinsate->container

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling 2,3,4,5-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3,4,5-Tetrafluoropyridine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for the closely related isomers, 2,3,4,6-Tetrafluoropyridine and 2,3,5,6-Tetrafluoropyridine. It is imperative to handle this compound with the assumption that it possesses similar hazardous properties. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides immediate, essential safety protocols and logistical plans for handling this compound, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a flammable liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][3]Protects against splashes and vapors that can cause serious eye irritation or damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3]Prevents skin contact which can cause irritation.[1]
Body Protection A lab coat or a chemical-resistant apron.[3]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[2][4][5]Minimizes the inhalation of vapors which may cause respiratory irritation.[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize vapor inhalation.[3][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a chemical spill kit readily available that contains appropriate absorbent materials.

Step 2: Donning Personal Protective Equipment (PPE)

  • Before handling the chemical, put on all the required PPE as detailed in Table 1.

Step 3: Chemical Handling

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge, as the substance is flammable.[1]

  • Avoid Aerosols: Handle the chemical carefully to avoid the generation of splashes or aerosols.[3]

  • Container Sealing: Keep the container tightly closed when not in use to prevent the escape of vapors.[1][3]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials.[1][3]

Step 4: Post-Handling Procedures

  • Decontamination: Thoroughly wash your hands and any exposed skin after handling the chemical, even if gloves were worn.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1][4]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Hazardous Waste: this compound is to be disposed of as hazardous waste.[2][4][6]

  • Separate Collection: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) in a designated, compatible, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Containerization

  • Container Type: Use a sealable, airtight, and chemically resistant container for waste collection.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., Flammable, Irritant).

Step 3: Storage of Waste

  • Accumulation Area: Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from sources of ignition.

Step 4: Final Disposal

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][4][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Emergency Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

cluster_0 Chemical Spill Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size Is it a minor spill? evacuate->assess ehs Contact EHS/Emergency Services assess->ehs No ppe Don Appropriate PPE assess->ppe Yes end Spill Managed ehs->end contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in a Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate the Area dispose->decontaminate decontaminate->end

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.